molecular formula C27H27F2NO6 B1672681 Firategrast CAS No. 402567-16-2

Firategrast

货号: B1672681
CAS 编号: 402567-16-2
分子量: 499.5 g/mol
InChI 键: YLFZHHDVRSYTKT-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Firategrast has been used in trials studying the treatment of Multiple Sclerosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an orally bioavailable alpha4 beta1/alpha4 beta7 integrin antagonist designed to reduce trafficking of lymphocytes into the central nervous system

属性

IUPAC Name

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFZHHDVRSYTKT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433031
Record name Firategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402567-16-2
Record name Firategrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Firategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIRATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Firategrast's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firategrast (SB-683699) is an orally active, small-molecule antagonist that selectively targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2] By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively modulates leukocyte trafficking.[3] This mechanism of action has positioned this compound as a therapeutic candidate for inflammatory diseases, most notably multiple sclerosis (MS), where it has been shown to reduce the infiltration of lymphocytes into the central nervous system (CNS).[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Molecular Targets

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. The α4β1 and α4β7 integrins are predominantly expressed on the surface of leukocytes and are pivotal in mediating their adhesion to the vascular endothelium, a critical step in their migration to sites of inflammation.

  • α4β1 (VLA-4): This integrin binds to VCAM-1, which is expressed on activated endothelial cells in various tissues, including the brain. The α4β1-VCAM-1 interaction is a key driver of lymphocyte trafficking across the blood-brain barrier.

  • α4β7: This integrin primarily interacts with MAdCAM-1, which is expressed on the endothelium of the gut-associated lymphoid tissue (GALT). This interaction is central to lymphocyte homing to the gastrointestinal tract.

This compound is designed to competitively inhibit these binding interactions, thereby preventing the adhesion and subsequent transmigration of lymphocytes into inflamed tissues.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and properties of this compound from in vitro and clinical studies.

Parameter Value Assay/Model Reference
IC50 (α4β1/VLA-4) 198 nMInhibition of soluble VCAM-1/Fc binding to G2 acute lymphoblastic leukemia cells
Clinical Efficacy (MS) 49% reduction in new gadolinium-enhancing lesionsPhase 2, randomized, double-blind, placebo-controlled trial in patients with relapsing-remitting MS (900 mg for women, 1200 mg for men, twice daily)
Preclinical Model Dosage Effect Reference
Chronic Lymphocytic Leukemia (CLL) cells 0.1-10 µM (in vitro)Significant reduction in cell adhesion
Primary TCL1-tg splenocytes in C57BL/6J mice 30 mg/kg/day in drinking waterOverall reduction of leukemic cells in the spleen and significant spleen weight reduction

Signaling Pathway

The binding of α4β1 and α4β7 integrins to their ligands initiates an "outside-in" signaling cascade that is crucial for cell adhesion, migration, and survival. A key event in this pathway is the clustering of integrins, which leads to the recruitment and activation of intracellular signaling proteins, including Focal Adhesion Kinase (FAK) and Paxillin.

This compound, by blocking the initial ligand-integrin interaction, prevents the initiation of this downstream signaling cascade. This disruption is hypothesized to inhibit the phosphorylation of FAK and Paxillin, key events in the formation and stabilization of focal adhesions required for firm adhesion and transmigration of lymphocytes.

Firategrast_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 / MAdCAM-1 Integrin α4β1 / α4β7 Integrin VCAM1->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK FAK->pFAK Autophosphorylation Paxillin Paxillin pFAK->Paxillin pPaxillin p-Paxillin Paxillin->pPaxillin Phosphorylation Adhesion Leukocyte Adhesion & Transmigration pPaxillin->Adhesion Downstream Signaling This compound This compound This compound->Integrin Antagonism

Figure 1: Proposed signaling pathway inhibited by this compound.

Experimental Protocols

Competitive Binding Assay (VCAM-1/Fc Chimera)

This assay is designed to determine the concentration of this compound required to inhibit the binding of α4β1 integrin to its ligand, VCAM-1.

Materials:

  • G2 acute lymphoblastic leukemia cells (expressing α4β1)

  • Recombinant soluble VCAM-1/Fc chimeric protein

  • This compound

  • Assay buffer (e.g., Tris-HCl with physiological salt concentrations)

  • 96-well microplates

  • Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)

Procedure:

  • Cell Preparation: Culture and harvest G2 cells. Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.

  • Ligand Coating (if applicable for ELISA-based format): Coat 96-well plates with VCAM-1/Fc overnight at 4°C. Wash plates to remove unbound ligand and block with a suitable blocking buffer (e.g., BSA).

  • Competition Reaction:

    • Add a fixed, sub-saturating concentration of labeled VCAM-1/Fc to each well.

    • Add serial dilutions of this compound to the wells.

    • Add the G2 cell suspension to the wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the wells multiple times with assay buffer to remove unbound cells and ligand.

  • Detection: Quantify the amount of bound VCAM-1/Fc using a plate reader. The signal will be inversely proportional to the concentration of this compound.

  • Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Lymphocyte Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of lymphocytes to a monolayer of endothelial cells or to purified adhesion molecules.

Materials:

  • Primary lymphocytes or a lymphocyte cell line (e.g., Jurkat)

  • Human umbilical vein endothelial cells (HUVECs) or purified VCAM-1/MAdCAM-1

  • This compound

  • Cell culture medium

  • Fluorescent cell dye (e.g., Calcein-AM)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Monolayer Preparation (if applicable): Seed HUVECs into 96-well plates and culture until a confluent monolayer is formed. Activate the HUVECs with a pro-inflammatory cytokine (e.g., TNF-α) to induce VCAM-1 expression. Alternatively, coat the wells with purified VCAM-1 or MAdCAM-1.

  • Lymphocyte Preparation: Isolate and label lymphocytes with a fluorescent dye according to the manufacturer's instructions.

  • Treatment: Pre-incubate the labeled lymphocytes with various concentrations of this compound for 30-60 minutes at 37°C.

  • Adhesion: Add the treated lymphocytes to the HUVEC monolayers or coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adherent cells for each concentration of this compound relative to the untreated control. Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vitro setting.

Firategrast_Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Lymphocytes & Endothelial Cells Treatment 4. Pre-incubate Lymphocytes with this compound Cell_Culture->Treatment Ligand_Coating 2. Coat Plates with VCAM-1/MAdCAM-1 Adhesion_Step 5. Add Lymphocytes to Coated Plates Ligand_Coating->Adhesion_Step Compound_Prep 3. Prepare Serial Dilutions of this compound Compound_Prep->Treatment Treatment->Adhesion_Step Incubation 6. Incubate to Allow Adhesion Adhesion_Step->Incubation Washing 7. Wash to Remove Non-adherent Cells Incubation->Washing Quantification 8. Quantify Adherent Cells Washing->Quantification Data_Analysis 9. Calculate IC50 Quantification->Data_Analysis

Figure 2: General experimental workflow for an in vitro adhesion assay.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases driven by leukocyte migration. Its mechanism of action, centered on the dual antagonism of α4β1 and α4β7 integrins, is well-supported by preclinical and clinical data. By preventing the initial adhesion of lymphocytes to the vascular endothelium, this compound effectively inhibits their infiltration into sites of inflammation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other molecules targeting this critical pathway in inflammatory disease. Further research to determine the precise binding kinetics (Ki values) and to fully elucidate the downstream signaling consequences of α4β1 and α4β7 antagonism will provide a more complete understanding of its therapeutic potential.

References

Firategrast: A Technical Whitepaper on α4β1/α4β7 Integrin Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2][3] These integrins play a crucial role in mediating the adhesion and trafficking of lymphocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively reduces the migration of immune cells into tissues.[4] This mechanism of action has positioned this compound as a therapeutic candidate for inflammatory conditions, most notably multiple sclerosis.[1] This document provides an in-depth technical overview of this compound's antagonist activity, including available quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Quantitative Data

ParameterTargetValueAssay Conditions
IC50 α4β1 (VLA-4)198 nMInhibition of soluble VCAM-1/Fc chimeric protein binding to G2 acute lymphoblastic leukemia (ALL) cells.

Experimental Protocols

The following is a representative protocol for a cell adhesion assay used to evaluate the antagonist activity of this compound. This protocol is a composite based on established methodologies in the field.

Cell Adhesion Assay Protocol

1. Objective:

To determine the concentration-dependent inhibition of α4β1- or α4β7-mediated cell adhesion by this compound.

2. Materials:

  • Cells: Lymphocyte cell line expressing the target integrin (e.g., Jurkat cells for α4β1) or primary lymphocytes.

  • Ligand-coated Plates: 96-well microplates coated with recombinant human VCAM-1 or MAdCAM-1.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Labeling Dye: Calcein-AM or similar fluorescent dye.

  • Assay Buffer: PBS with Ca2+/Mg2+ or other appropriate buffer.

  • Plate Reader: Fluorescence plate reader.

3. Ligand Coating of Microplates:

  • Dilute recombinant human VCAM-1 or MAdCAM-1 to a final concentration of 2-10 µg/mL in sterile PBS.

  • Add 50 µL of the diluted ligand to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Wash the wells three times with 200 µL of PBS to remove unbound ligand.

  • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Wash the wells three times with 200 µL of PBS.

4. Cell Preparation and Labeling:

  • Culture cells to the desired density and viability.

  • Harvest the cells and wash them with serum-free media.

  • Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Add Calcein-AM to a final concentration of 1-5 µM and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with assay buffer to remove excess dye.

  • Resuspend the labeled cells in assay buffer at a final concentration of 1 x 10^6 cells/mL.

5. Adhesion Assay:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 50 µL of the this compound dilutions to the ligand-coated and blocked wells.

  • Add 50 µL of the labeled cell suspension to each well.

  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

6. Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The interaction of α4β1 and α4β7 integrins with their ligands initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and survival. This compound, by blocking this initial binding event, prevents the activation of these downstream pathways.

α4β1 (VLA-4) Signaling Pathway

alpha4beta1_signaling cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 alpha4beta1 α4β1 Integrin (VLA-4) VCAM1->alpha4beta1 Binds Talin Talin alpha4beta1->Talin Activates This compound This compound This compound->alpha4beta1 Paxillin Paxillin Talin->Paxillin Recruits FAK FAK Paxillin->FAK Activates Src Src FAK->Src Activates RhoA RhoA Src->RhoA Regulates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Cell_Adhesion_Migration Cell Adhesion & Migration Cytoskeletal_Rearrangement->Cell_Adhesion_Migration

Caption: α4β1 integrin signaling pathway and the antagonistic action of this compound.

α4β7 Signaling Pathway

alpha4beta7_signaling cluster_cytoplasm Cytoplasm MAdCAM1 MAdCAM-1 alpha4beta7 α4β7 Integrin MAdCAM1->alpha4beta7 Binds Talin Talin alpha4beta7->Talin Activates Kindlin3 Kindlin-3 alpha4beta7->Kindlin3 Activates This compound This compound This compound->alpha4beta7 Rap1 Rap1 Talin->Rap1 via Kindlin3->Rap1 via Actin_Cytoskeleton Actin Cytoskeleton Rap1->Actin_Cytoskeleton Regulates Lymphocyte_Homing Lymphocyte Homing to Gut Actin_Cytoskeleton->Lymphocyte_Homing

Caption: α4β7 integrin signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Coating Plate Coating (VCAM-1 or MAdCAM-1) Incubation Incubation (Cells + this compound on coated plate) Plate_Coating->Incubation Cell_Culture Cell Culture (Lymphocyte cell line) Cell_Labeling Cell Labeling (e.g., Calcein-AM) Cell_Culture->Cell_Labeling Firategrast_Prep This compound Dilution Series Firategrast_Prep->Incubation Cell_Labeling->Incubation Washing Washing (Remove non-adherent cells) Incubation->Washing Fluorescence_Reading Fluorescence Reading Washing->Fluorescence_Reading Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization Dose_Response_Curve Dose-Response Curve Generation Data_Normalization->Dose_Response_Curve IC50_Calculation IC50 Calculation Dose_Response_Curve->IC50_Calculation

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro activity. Its mechanism of action, centered on the inhibition of lymphocyte adhesion and trafficking, underscores its potential as a therapeutic agent for inflammatory diseases. While further quantitative characterization of its binding kinetics and activity against α4β7 would provide a more complete profile, the available data and established experimental methodologies offer a solid foundation for its continued investigation and development. The provided diagrams and protocols serve as a technical resource for researchers in the field of integrin biology and drug discovery.

References

The Discovery and Synthesis of SB-683699 (Firategrast): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

SB-683699 , also known as firategrast , is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2] Developed by GlaxoSmithKline, it was investigated for its therapeutic potential in autoimmune diseases, particularly multiple sclerosis and inflammatory bowel disease.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of SB-683699, intended for researchers, scientists, and professionals in drug development.

Discovery and Mechanism of Action

SB-683699 belongs to the N-acetyl phenylalanine class of integrin antagonists.[4] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4β1 and α4β7 integrins are crucial for the trafficking and recruitment of lymphocytes to sites of inflammation. By binding to these receptors, SB-683699 competitively inhibits their interaction with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This blockade impedes the transmigration of lymphocytes across the vascular endothelium, thereby reducing the inflammatory response.

The development of an orally bioavailable, short-acting antagonist like this compound was aimed at providing a more convenient and potentially safer alternative to the long-acting monoclonal antibody natalizumab, which also targets α4 integrins.[5]

Quantitative Pharmacological Data

The biological activity and pharmacokinetic profile of SB-683699 have been characterized in preclinical and clinical studies.

ParameterValueConditionSource
IC50 198 nMInhibition of soluble VCAM-1/Fc chimera binding to G2 acute lymphoblastic leukemia (ALL) cells
Clinical Efficacy 49% reduction in new gadolinium-enhancing brain lesions900 mg (women) or 1200 mg (men) twice daily in patients with relapsing-remitting multiple sclerosis
Half-life (t½) 2.5 - 4.5 hoursIn humans

Synthesis of SB-683699

Experimental Protocol: Synthesis of the Biphenyl (B1667301) Core

A key step in the synthesis is the formation of the biphenyl core via a Suzuki coupling reaction.

  • Preparation of the Boronic Acid: 4-Ethoxymethyl-2,6-dimethoxyphenylboronic acid is prepared from the corresponding bromo-substituted precursor.

  • Suzuki Coupling: The boronic acid is coupled with a suitable triflate or halide derivative of a protected L-phenylalanine ester in the presence of a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., diisopropylamine) in a solvent such as N-methylpyrrolidone (NMP). The reaction is typically heated to around 90°C.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent like toluene. The organic layer is washed with aqueous acid (e.g., 10% citric acid) and brine, then dried over a drying agent like magnesium sulfate. The solvent is removed under reduced pressure to yield the crude biphenyl product.

Experimental Protocol: Amide Coupling and Deprotection
  • Amine Deprotection: The protecting group on the amino function of the phenylalanine derivative (e.g., a Boc group) is removed using an acid such as p-toluenesulfonic acid in a solvent like ethanol.

  • Amide Bond Formation: The resulting free amine is then acylated with 2,6-difluorobenzoyl chloride in the presence of a base to form the final amide bond.

  • Ester Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, typically using an acid like hydrochloric acid in a dioxane/water mixture, to yield SB-683699.

  • Purification: The final compound is purified by recrystallization from a suitable solvent system, such as ethanol-water.

Signaling Pathways and Experimental Workflows

Integrin Signaling Pathway Antagonism

SB-683699's mechanism of action involves the disruption of the normal signaling cascade initiated by integrin-ligand binding. The following diagram illustrates the general principle of α4β1/α4β7 integrin-mediated lymphocyte adhesion and how it is blocked by this compound.

G cluster_0 Vascular Endothelium cluster_1 Lymphocyte VCAM1 VCAM-1 / MAdCAM-1 Signaling Downstream Signaling (e.g., FAK, Src, RhoA activation) VCAM1->Signaling Activates Integrin α4β1 / α4β7 Integrin Integrin->VCAM1 Binding Adhesion Cell Adhesion, Migration Signaling->Adhesion Leads to This compound SB-683699 (this compound) This compound->Integrin Blocks

Caption: Antagonism of α4β1/α4β7 integrin signaling by SB-683699.

Experimental Workflow: Cell Adhesion Assay

To quantify the inhibitory activity of compounds like SB-683699, a cell adhesion assay is a standard in vitro method. This workflow outlines the key steps.

G A 1. Coat plate with VCAM-1 B 2. Block non-specific binding sites A->B C 3. Pre-incubate lymphocytes with SB-683699 B->C D 4. Add cells to the coated plate C->D E 5. Incubate to allow adhesion D->E F 6. Wash to remove non-adherent cells E->F G 7. Quantify adherent cells (e.g., via fluorescence) F->G

Caption: Workflow for a typical cell adhesion assay.

Conclusion

SB-683699 (this compound) represents a significant effort in the development of orally available small-molecule inhibitors of α4 integrins for the treatment of autoimmune diseases. Its discovery and development have provided valuable insights into the design of targeted therapies for inflammatory conditions. The synthetic route, while complex, is achievable through established organic chemistry methodologies. The ability to quantify its potent inhibitory effects through in vitro assays has been crucial in its characterization. Although further clinical development of this compound has been discontinued, the knowledge gained from its study continues to inform the development of next-generation integrin antagonists.

References

Firategrast: A Technical Guide to its Impact on Lymphocyte Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist that selectively targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1] These integrins are key mediators in the process of lymphocyte trafficking and adhesion to the vascular endothelium, particularly in the central nervous system (CNS). By blocking these receptors, this compound effectively reduces the migration of lymphocytes into tissues, a mechanism with significant therapeutic potential in inflammatory and autoimmune diseases such as multiple sclerosis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Mechanism of Action: Inhibition of Lymphocyte Adhesion and Migration

The primary mechanism of action of this compound is the competitive antagonism of α4β1 and α4β7 integrins. These integrins, expressed on the surface of lymphocytes, bind to their ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively, which are expressed on endothelial cells. This interaction is a critical step in the multi-stage process of lymphocyte extravasation from the bloodstream into inflamed tissues.

By binding to the α4 subunit of these integrins, this compound sterically hinders the interaction with VCAM-1 and MAdCAM-1. This blockade disrupts the initial tethering and firm adhesion of lymphocytes to the blood vessel wall, thereby preventing their subsequent transmigration into the surrounding tissue. This reduction in lymphocyte infiltration into target organs, such as the brain in multiple sclerosis, is the basis of this compound's therapeutic effect.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on lymphocyte adhesion and related processes have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

ParameterCell LineValueDescription
IC50 G2 acute lymphoblastic leukemia (ALL) cells198 nMInhibition of soluble VCAM-1/Fc chimeric protein binding to α4β1 (VLA-4) integrin.[2]
Concentration Range Chronic lymphocytic leukemia (CLL) cells0.1-10 µMSignificant reduction in CLL cell adhesion.[2]
Study TypeModelDosageOutcome
Preclinical In Vivo Mouse model of leukemia30 mg/kg/day (in drinking water)Overall reduction of leukemic cells in the spleen.
Phase 2 Clinical Trial Relapsing-remitting multiple sclerosis patients900 mg (women) or 1200 mg (men) twice daily49% reduction in the cumulative number of new gadolinium-enhancing brain lesions.

Experimental Protocols

The evaluation of this compound's effect on lymphocyte migration involves several key in vitro assays. The following sections detail the general methodologies for these experiments.

Static Lymphocyte Adhesion Assay

This assay quantifies the ability of lymphocytes to adhere to a substrate coated with an integrin ligand, such as VCAM-1, in the presence or absence of an inhibitor like this compound.

Methodology:

  • Plate Coating: 96-well microplates are coated with recombinant human VCAM-1. A typical coating protocol involves incubating the wells with a solution of VCAM-1 (e.g., 1-10 µg/mL in PBS) for a specified time (e.g., 2 hours at room temperature or overnight at 4°C). The wells are then washed to remove unbound VCAM-1 and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific cell binding.

  • Cell Preparation: Lymphocytes (e.g., a specific T-cell line or primary lymphocytes) are isolated and labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

  • Inhibition: The labeled lymphocytes are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).

  • Adhesion: The treated lymphocytes are then added to the VCAM-1 coated wells and allowed to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Non-adherent cells are removed by a series of gentle washing steps.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total number of cells added. Dose-response curves can be generated to determine the IC50 of this compound.

Transwell Migration Assay (Chemotaxis Assay)

This assay assesses the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, a process that can be inhibited by blocking adhesion to the membrane.

Methodology:

  • Chamber Setup: A transwell insert with a porous membrane (e.g., 5-8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., CXCL12/SDF-1α).

  • Cell Preparation and Treatment: Lymphocytes are prepared and pre-treated with different concentrations of this compound or a vehicle control, similar to the adhesion assay.

  • Migration: The treated cells are added to the upper chamber of the transwell insert. The plate is then incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by collecting the cells from the lower chamber and counting them using a hemocytometer, flow cytometry, or by using a fluorescently labeled cell quantification assay. The percentage of migration is calculated, and the inhibitory effect of this compound is determined.

Signaling Pathways and Visualizations

The binding of α4β1 integrin to VCAM-1 initiates a cascade of intracellular signaling events that are crucial for cell adhesion, cytoskeletal reorganization, and migration. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.

Firategrast_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM-1 VCAM-1 alpha4beta1 α4β1 Integrin VCAM-1->alpha4beta1 Binds This compound This compound This compound->alpha4beta1 Blocks Paxillin (B1203293) Paxillin alpha4beta1->Paxillin Recruits FAK FAK Paxillin->FAK Activates c-Src c-Src FAK->c-Src Activates Downstream_Signaling Downstream Signaling (Cytoskeletal Reorganization, Gene Expression) c-Src->Downstream_Signaling Adhesion_Migration Lymphocyte Adhesion & Migration Downstream_Signaling->Adhesion_Migration

Caption: this compound blocks the binding of VCAM-1 to α4β1 integrin.

The diagram above illustrates the central role of this compound in disrupting the α4β1 integrin signaling pathway. Upon binding of VCAM-1 to α4β1 integrin, a signaling complex is formed involving the recruitment of adaptor proteins like paxillin and the activation of focal adhesion kinase (FAK). FAK, in turn, can activate other kinases such as c-Src, leading to a cascade of downstream signaling events that regulate the actin cytoskeleton, gene expression, and ultimately, cell adhesion and migration. This compound's antagonistic action at the initial receptor-ligand binding step prevents the initiation of this entire signaling cascade.

Experimental_Workflow_Adhesion_Assay cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Coat plate with VCAM-1 D Add treated lymphocytes to coated plate A->D B Label lymphocytes with fluorescent dye C Incubate lymphocytes with this compound B->C C->D E Incubate to allow adhesion D->E F Wash to remove non-adherent cells E->F G Measure fluorescence of adherent cells F->G H Calculate % adhesion inhibition G->H

Caption: Workflow for a static lymphocyte adhesion assay.

This workflow diagram outlines the key steps in a typical static adhesion assay used to quantify the inhibitory effect of this compound. The process begins with the preparation of the VCAM-1 coated surface and fluorescently labeled lymphocytes. The cells are then treated with this compound before being introduced to the coated plate. Following an incubation period to allow for adhesion, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring their fluorescence. This allows for the calculation of the percentage of adhesion inhibition at different concentrations of the drug.

Conclusion

This compound represents a targeted therapeutic approach to modulating lymphocyte migration by specifically antagonizing α4β1 and α4β7 integrins. The quantitative data from both in vitro and clinical studies demonstrate its efficacy in inhibiting lymphocyte adhesion and trafficking. The experimental protocols described provide a framework for the continued investigation of this compound and other integrin antagonists. The visualization of the signaling pathway and experimental workflow offers a clear understanding of its mechanism of action and the methods used for its evaluation. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper comprehension of this compound's role in the complex process of lymphocyte migration.

References

Preclinical Profile of Firategrast: An In-Depth Technical Guide for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1] By targeting these key adhesion molecules, this compound was developed to inhibit the trafficking of lymphocytes across the blood-brain barrier, a critical step in the pathogenesis of multiple sclerosis (MS). Although its clinical development was discontinued, the preclinical data and the scientific rationale behind its mechanism of action remain of significant interest to researchers in the field of neuroinflammation and autoimmune diseases.[2] This technical guide provides a comprehensive overview of the available preclinical data for this compound in the context of multiple sclerosis models.

Mechanism of Action

This compound exerts its therapeutic effect by blocking the interaction between VLA-4 on the surface of lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the vascular endothelium of the central nervous system (CNS). This interaction is a crucial step in the process of lymphocyte adhesion and transmigration into the CNS parenchyma. By inhibiting this interaction, this compound is designed to reduce the inflammatory cell infiltrate that drives demyelination and axonal damage in multiple sclerosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and clinical studies. To date, specific quantitative data from preclinical studies of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model, the most common animal model for multiple sclerosis, are not extensively available in the public domain. The data presented here is based on the available literature.

Table 1: In Vitro VLA-4 Antagonist Activity of this compound [1]

ParameterDescriptionValue
IC50 Concentration of this compound required to inhibit 50% of the binding of soluble VCAM-1 to G2 acute lymphoblastic leukemia cells expressing VLA-4.198 nM

Table 2: Phase 2 Clinical Trial Data for this compound in Relapsing-Remitting Multiple Sclerosis [3]

Treatment Group (twice daily)Primary Outcome: Mean Cumulative Number of New Gadolinium-Enhancing LesionsReduction vs. Placebop-value
Placebo5.31--
This compound 150 mg9.51-79% (Increase)0.0353
This compound 600 mg4.1222%0.2657
This compound 900 mg (women) / 1200 mg (men)2.6949%0.0026

Experimental Protocols

While specific preclinical studies detailing the administration of this compound in EAE models are not publicly available, this section outlines a generalized experimental protocol based on common practices for evaluating VLA-4 antagonists in the EAE model.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The EAE model is the most widely used animal model for multiple sclerosis. It can be induced in various susceptible rodent strains, most commonly in C57BL/6 mice with Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide or in SJL mice with Proteolipid Protein (PLP)139-151 peptide.

Typical MOG35-55-induced EAE Protocol in C57BL/6 Mice:

  • Immunization (Day 0): Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 100-200 ng of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.

  • Histopathological Analysis: At the end of the study, spinal cords are collected for histopathological analysis to assess the extent of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

Administration of this compound in EAE Models

Based on its oral bioavailability and a study in a leukemia mouse model, this compound could be administered to EAE mice as follows:

  • Prophylactic Treatment: Daily oral administration of this compound, potentially mixed in the drinking water at a concentration to achieve a target dose (e.g., 30 mg/kg/day), starting from the day of immunization (Day 0) or a few days prior.[1]

  • Therapeutic Treatment: Daily oral administration of this compound starting at the onset of clinical signs of EAE (e.g., clinical score of 1).

The efficacy of this compound would be evaluated by comparing the clinical scores, inflammatory cell infiltration, and demyelination in the treated group versus a vehicle-treated control group.

Visualizations

Signaling Pathway of VLA-4 Mediated Lymphocyte Adhesion

The following diagram illustrates the signaling pathway that is inhibited by this compound.

Caption: VLA-4 mediated lymphocyte adhesion and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation in EAE

This diagram outlines a typical experimental workflow for assessing the efficacy of a compound like this compound in an EAE model.

EAE_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Induction EAE Induction (MOG35-55 + CFA + PTX) Grouping Randomize into Treatment Groups Induction->Grouping Treatment Daily Oral Administration Vehicle Vehicle Control This compound This compound Treatment->this compound Scoring Daily Clinical Scoring Treatment->Scoring Vehicle->Scoring Histology Histopathology (Inflammation & Demyelination) Scoring->Histology

Caption: Workflow for evaluating this compound efficacy in the EAE model.

References

A Technical Guide to Firategrast for VCAM-1 Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Firategrast (SB-683699), a small molecule antagonist of α4 integrins, for research focused on the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) interactions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Targeting the VCAM-1/VLA-4 Axis

This compound is an orally active and selective antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2][3] VCAM-1, a cell surface glycoprotein (B1211001) expressed on activated endothelial cells, is a primary ligand for the VLA-4 integrin found on leukocytes such as lymphocytes and monocytes.[4][5] The interaction between VCAM-1 and VLA-4 is a critical step in the adhesion and subsequent transmigration of these immune cells from the bloodstream into tissues during an inflammatory response.

By binding to the VLA-4 integrin, this compound sterically hinders its interaction with VCAM-1. This blockade disrupts the adhesion cascade, thereby reducing the trafficking of lymphocytes and other leukocytes into tissues, which is the basis of its therapeutic potential in inflammatory diseases like multiple sclerosis.

G Leukocyte Leukocyte VLA4 α4β1 Integrin (VLA-4) Endothelium Endothelial Cell VCAM1 VCAM-1 This compound This compound This compound->VLA4 Blocks Adhesion Leukocyte Adhesion & Transmigration VLA4->Adhesion Binds to VCAM1->Adhesion

Caption: this compound's mechanism of inhibiting leukocyte adhesion.

VCAM-1/VLA-4 Signaling Pathway Inhibition

The binding of VCAM-1 to VLA-4 is not merely a physical tether; it also initiates intracellular signaling cascades that promote cell migration, survival, and proliferation. In leukocytes, this interaction can lead to the activation of downstream pathways involving Focal Adhesion Kinase (FAK) and the phosphorylation of ERK, as well as rearrangements of the actin cytoskeleton necessary for cell motility. In certain pathologies like chronic lymphocytic leukemia (CLL), VLA-4 engagement provides pro-survival signals to the neoplastic cells.

This compound, by preventing the initial VCAM-1/VLA-4 binding event, effectively inhibits these downstream signaling pathways. This disruption prevents the cellular responses that are dependent on VLA-4 engagement, thereby contributing to the molecule's anti-inflammatory and potential anti-neoplastic effects.

G cluster_extracellular cluster_intracellular Intracellular (Leukocyte) VCAM1 VCAM-1 (Endothelial Cell) VLA4 α4β1 Integrin (VLA-4) (Leukocyte) VCAM1->VLA4 Binding FAK FAK Activation VLA4->FAK Actin Actin Cytoskeleton Rearrangement VLA4->Actin This compound This compound This compound->VLA4 Inhibition ERK ERK Phosphorylation FAK->ERK Response Cell Adhesion, Migration, & Proliferation ERK->Response Actin->Response

Caption: Inhibition of VLA-4 downstream signaling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical research.

Table 1: In Vitro Efficacy of this compound

Parameter Description Value Cell Type Reference
IC₅₀ Inhibition of soluble VCAM-1 binding 198 nM G2 acute lymphoblastic leukemia (ALL) cells

| Effective Concentration | Significant reduction of cell adhesion | 0.1 - 10 µM | Chronic lymphocytic leukemia (CLL) cells | |

Table 2: In Vivo & Clinical Efficacy of this compound

Study Type Model / Population Dosing Regimen Key Finding Reference
Preclinical Murine leukemia model 30 mg/kg/day in drinking water Overall reduction of leukemic cells in the spleen.
Phase 2 Clinical Trial Relapsing-Remitting Multiple Sclerosis 150 mg (twice daily) 79% increase in new gadolinium-enhancing lesions vs. placebo.
Phase 2 Clinical Trial Relapsing-Remitting Multiple Sclerosis 600 mg (twice daily) 22% non-significant reduction in new lesions vs. placebo.

| Phase 2 Clinical Trial | Relapsing-Remitting Multiple Sclerosis | 900/1200 mg (twice daily) | 49% reduction in new lesions vs. placebo (p=0.0026). | |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments to assess the VCAM-1 inhibitory activity of this compound.

This protocol describes a method to quantify the inhibition of leukocyte adhesion to a VCAM-1-coated surface by this compound.

G start Start step1 Coat 96-well Plate with Recombinant VCAM-1 start->step1 step2 Prepare Leukocyte Suspension (e.g., Jurkat cells) step1->step2 step3 Pre-incubate Cells with This compound (or Vehicle) step2->step3 step4 Add Cells to VCAM-1 Coated Wells step3->step4 step5 Incubate (e.g., 30-60 min) to Allow Adhesion step4->step5 step6 Wash Gently to Remove Non-Adherent Cells step5->step6 step7 Quantify Adherent Cells (e.g., Calcein AM Staining) step6->step7 end End step7->end

Caption: Workflow for an in vitro static cell adhesion assay.

Methodology:

  • Plate Coating:

    • Under sterile conditions, re-hydrate a 96-well plate with 200 µL of PBS per well for 20 minutes at room temperature.

    • Remove PBS and add a solution of recombinant human VCAM-1 (e.g., 5-10 µg/mL in PBS) to each well.

    • Incubate overnight at 4°C.

    • The next day, wash wells three times with sterile PBS to remove unbound VCAM-1. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation and Labeling:

    • Culture VLA-4-expressing cells (e.g., Jurkat T-cells, primary lymphocytes) under standard conditions.

    • Harvest cells and prepare a single-cell suspension in serum-free media at a concentration of 1-2 x 10⁶ cells/mL.

    • For quantification, label cells with a fluorescent dye like Calcein AM according to the manufacturer's protocol.

  • Inhibition with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Adhesion and Quantification:

    • Remove the blocking buffer from the VCAM-1 coated plate.

    • Add 150 µL of the cell suspension (with this compound or vehicle) to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in this compound-treated wells compared to the vehicle control indicates the degree of VCAM-1 inhibition.

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a disease model where VCAM-1/VLA-4 interactions are pathogenic, such as an experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis or a xenograft model for leukemia.

Methodology:

  • Animal Model Induction:

    • Select an appropriate animal model (e.g., C57BL/6 mice for EAE, immunodeficient mice for leukemia xenografts).

    • Induce the disease according to established protocols. For a leukemia model, this may involve intravenous transplantation of primary TCL1-tg splenocytes.

  • This compound Administration:

    • Randomly assign animals to treatment and control groups.

    • Prepare this compound for administration. For oral delivery, it can be dissolved in the drinking water at a concentration calculated to achieve the target dose (e.g., 30 mg/kg/day).

    • The control group should receive drinking water with the same vehicle used to dissolve this compound.

    • Begin treatment at a relevant time point post-disease induction (e.g., 2 or 7 days post-transplantation).

  • Monitoring and Endpoint Analysis:

    • Monitor animals daily for clinical signs of disease (e.g., weight loss, paralysis score in EAE).

    • At a predetermined endpoint (e.g., 21 days post-transplantation), euthanize the animals.

    • Harvest relevant organs (e.g., spleen, lymph nodes, brain, spinal cord).

    • Process tissues to create single-cell suspensions for flow cytometric analysis to quantify the infiltration of specific leukocyte populations.

    • Alternatively, tissues can be fixed for histological or immunohistochemical analysis to assess inflammation and tissue damage.

  • Data Analysis:

    • Compare the clinical scores, body weights, and leukocyte infiltration counts between the this compound-treated and vehicle control groups using appropriate statistical tests. A significant reduction in disease parameters in the treated group indicates in vivo efficacy.

References

Firategrast: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrin receptors.[1][2] By targeting these key adhesion molecules, this compound inhibits the trafficking and infiltration of lymphocytes into tissues, a process central to the pathophysiology of various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to inform researchers, scientists, and drug development professionals. While this compound showed promise in early clinical development for conditions such as multiple sclerosis (MS), its development was ultimately discontinued.[3] This document summarizes the publicly available scientific and clinical information.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to α4β1 and α4β7 integrins on the surface of leukocytes. These integrins play a critical role in the adhesion of lymphocytes to the vascular endothelium, a prerequisite for their migration into inflamed tissues. Specifically, α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, while α4β7 integrin interacts with both VCAM-1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). By blocking these interactions, this compound effectively reduces the inflammatory cell infiltrate in target organs, such as the central nervous system in multiple sclerosis.

Signaling Pathway

The binding of integrins to their ligands initiates a cascade of intracellular signals known as "outside-in" signaling, which influences cell behavior, including proliferation, survival, and migration. Conversely, intracellular signals can modulate the affinity of integrins for their ligands ("inside-out" signaling). This compound, by acting as an antagonist, prevents the initiation of the "outside-in" signaling cascade that would normally be triggered by VCAM-1 or MAdCAM-1 binding.

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell This compound This compound alpha4beta1 α4β1/α4β7 Integrin This compound->alpha4beta1 Antagonism Signaling Downstream Signaling (Cell Adhesion, Migration) alpha4beta1->Signaling VCAM1 VCAM-1 alpha4beta1->VCAM1 Binding

Figure 1: this compound's Mechanism of Action

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, and AUC, from its clinical trials are not extensively published. However, some key characteristics have been reported.

This compound is orally bioavailable and was developed as a short-acting antagonist, with a reported half-life of approximately 2.5 to 4.5 hours. This shorter half-life was considered a potential safety advantage over the long-acting monoclonal antibody natalizumab, which also targets α4 integrins.

Several Phase 1 clinical trials were conducted to evaluate the pharmacokinetics of this compound, including studies on different formulations (NCT01424462) and the effect of tablet surface area on its pharmacokinetic profile (NCT00548769). However, the specific pharmacokinetic parameters from these studies have not been made publicly available.

Experimental Protocols

Plasma Concentration Analysis (General Methodology)

While the specific validated assay for this compound is not detailed in the public domain, the standard methodology for quantifying small molecules like this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Plasma Plasma Sample Collection Extraction Protein Precipitation & Solid Phase Extraction Plasma->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Pharmacokinetic Parameters) MS->Data

Figure 2: General Workflow for LC-MS/MS Bioanalysis

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily assessed through its impact on inflammatory cell trafficking and clinical markers in multiple sclerosis.

Quantitative Pharmacodynamic Data
ParameterDescriptionValueReference
IC50 Concentration of this compound that inhibits 50% of soluble VCAM-1 binding to G2 acute lymphoblastic leukemia cells.198 nM

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT00395317) in patients with relapsing-remitting MS provided key pharmacodynamic data on the effect of this compound on disease activity.

Dose GroupMean Number of New Gadolinium-Enhancing LesionsReduction vs. Placebop-value
Placebo5.31--
150 mg twice daily9.51-79% (increase)0.0353
600 mg twice daily4.1222%0.2657
900/1200 mg twice daily2.6949%0.0026
900 mg for women, 1200 mg for men.

These results demonstrate a dose-dependent effect of this compound on reducing the formation of new inflammatory brain lesions in MS patients.

Experimental Protocols

Cell Adhesion Assay (General Methodology)

To assess the in vitro pharmacodynamics of integrin antagonists like this compound, cell adhesion assays are commonly employed. These assays measure the ability of the drug to inhibit the binding of leukocytes to endothelial ligands.

Plate Coat Plate with VCAM-1 Add Add Leukocytes to VCAM-1 coated plate Cells Label Leukocytes (e.g., with Calcein-AM) Incubate Incubate Leukocytes with This compound at various concentrations Cells->Incubate Incubate->Add Wash Wash to remove non-adherent cells Add->Wash Measure Quantify adherent cells (Fluorescence Reading) Wash->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3: General Workflow for a Cell Adhesion Assay

Conclusion

This compound is a well-characterized α4β1/α4β7 integrin antagonist with a clear mechanism of action related to the inhibition of lymphocyte trafficking. While its clinical development was halted, the available data from preclinical and Phase 2 studies demonstrate its potential to modulate inflammatory processes. The lack of publicly available, detailed quantitative pharmacokinetic data from Phase 1 studies limits a complete understanding of its absorption, distribution, metabolism, and excretion profile. The provided information, however, offers a solid foundation for researchers and scientists working on similar small-molecule antagonists for inflammatory and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for Firategrast in an In Vitro Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of Firategrast, a dual antagonist of α4β1 (VLA-4) and α4β7 integrins. This document includes a step-by-step experimental protocol, data presentation in a tabular format, and visualizations of the experimental workflow and the associated signaling pathway.

Introduction

This compound (SB-683699) is a small molecule inhibitor that targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are crucial for the adhesion and trafficking of lymphocytes and other leukocytes. VLA-4, expressed on the surface of these cells, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, a critical step in the inflammatory cascade. By blocking this interaction, this compound can effectively reduce the migration of immune cells to sites of inflammation. This makes it a compound of interest for therapies targeting inflammatory and autoimmune diseases.[1]

The in vitro cell adhesion assay described here provides a robust method to quantify the inhibitory effect of this compound on the VLA-4/VCAM-1 interaction. This assay is fundamental for dose-response studies and for elucidating the mechanism of action of this compound and other potential VLA-4 antagonists.

Data Presentation

The inhibitory activity of this compound on cell adhesion is concentration-dependent. The following table summarizes the quantitative data for this compound's in vitro efficacy.

ParameterValueCell TypeComments
IC50 198 nMG2 acute lymphoblastic leukemia (ALL) cellsInhibition of soluble VCAM-1/Fc binding.[1]
Effective Concentration Range 0.1 - 10 µMChronic Lymphocytic Leukemia (CLL) cellsSignificantly reduces cell adhesion.[1]

Experimental Protocols

This section details the methodology for a static in vitro cell adhesion assay to assess the inhibitory effect of this compound.

Materials and Reagents
  • Cells: Jurkat T-cells (or other lymphocyte cell lines expressing VLA-4, e.g., CLL cells).

  • Coating Protein: Recombinant Human VCAM-1/CD106.

  • Inhibitor: this compound (SB-683699).

  • Fluorescent Dye: Calcein-AM or BCECF-AM.

  • Assay Plate: 96-well, flat-bottom, tissue culture-treated microplate (black plate for fluorescence).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+ or Hank's Balanced Salt Solution (HBSS).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Cell Lysis Buffer (optional): For endpoint assays with certain fluorescent dyes.

  • Microplate Reader: With fluorescence detection capabilities.

Experimental Workflow Diagram

G cluster_prep Plate and Cell Preparation cluster_assay Adhesion Assay cluster_quant Quantification plate_prep Coat 96-well plate with VCAM-1 block Block non-specific binding with BSA plate_prep->block adhesion Add treated cells to VCAM-1 coated plate Incubate to allow adhesion block->adhesion cell_label Label Jurkat cells with Calcein-AM treat Pre-incubate cells with this compound cell_label->treat cell_prep Prepare this compound dilutions cell_prep->treat treat->adhesion wash Wash to remove non-adherent cells adhesion->wash read Measure fluorescence of adherent cells wash->read analyze Analyze data and calculate % inhibition read->analyze

Caption: Experimental workflow for the in vitro cell adhesion assay.

Detailed Protocol

1. Plate Coating with VCAM-1

  • Dilute recombinant human VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.

  • Add 50 µL of the diluted VCAM-1 solution to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.

2. Blocking

  • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

  • Incubate for 1-2 hours at 37°C.

  • Aspirate the blocking buffer and wash each well twice with 200 µL of assay buffer.

3. Cell Preparation and Labeling

  • Culture Jurkat T-cells in appropriate media and conditions until they reach the desired density.

  • Harvest the cells and wash them once with serum-free medium.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Add Calcein-AM to a final concentration of 2-5 µM.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at a final concentration of 1 x 10^6 cells/mL.

4. This compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

  • In separate tubes, mix equal volumes of the labeled cell suspension and the this compound dilutions.

  • Incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a no-treatment control.

5. Adhesion Assay

  • Add 100 µL of the pre-treated cell suspension to each of the VCAM-1 coated and blocked wells.

  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.

  • Gently wash the wells 2-3 times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. The washing step is critical and should be performed with care to avoid dislodging adherent cells.

6. Quantification

  • After the final wash, add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for Calcein-AM (Excitation: ~495 nm, Emission: ~515 nm).

  • Calculation of Percent Inhibition:

    • Subtract the background fluorescence (wells with no cells).

    • The percentage of adhesion is calculated relative to the positive control (vehicle-treated cells).

    • The percentage of inhibition is calculated as: % Inhibition = 100 - [ (Fluorescence_Sample / Fluorescence_PositiveControl) * 100 ]

Signaling Pathway

This compound inhibits the "outside-in" signaling cascade initiated by the binding of VLA-4 to VCAM-1. This signaling is crucial for firm adhesion, cell spreading, and migration.

VLA-4 (α4β1 Integrin) Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 (on Endothelial Cell) VLA4 VLA-4 (α4β1 Integrin) VCAM1->VLA4 Binding FAK FAK VLA4->FAK Activates This compound This compound This compound->VLA4 Inhibits Src Src FAK->Src p130Cas p130Cas Src->p130Cas MAPK_pathway MAPK Pathway (ERK, JNK, p38) Src->MAPK_pathway Rac Rac p130Cas->Rac Cytoskeleton Cytoskeletal Rearrangement Rac->Cytoskeleton Adhesion Firm Adhesion & Spreading MAPK_pathway->Adhesion Cytoskeleton->Adhesion

Caption: VLA-4 signaling pathway and the inhibitory action of this compound.

The binding of VLA-4 on a leukocyte to VCAM-1 on an endothelial cell initiates a signaling cascade. This "outside-in" signaling leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases.[2] These kinases then phosphorylate downstream targets like p130Cas, leading to the activation of small GTPases such as Rac. This cascade culminates in the reorganization of the actin cytoskeleton, which is essential for firm adhesion, cell spreading, and subsequent migration. The MAPK pathway is also activated downstream of Src, contributing to these cellular responses. This compound, by blocking the initial VLA-4/VCAM-1 interaction, prevents the initiation of this entire signaling cascade.

References

Using Firategrast in murine experimental autoimmune encephalomyelitis model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

Compound: Firategrast (SB-683699) Target: Alpha-4 Beta-1 (α4β1, VLA-4) and Alpha-4 Beta-7 (α4β7) Integrins Mechanism of Action: this compound is an orally bioavailable small-molecule antagonist of α4β1 and α4β7 integrins.[1][2] In the context of neuroinflammation, its primary therapeutic effect is believed to stem from the blockade of α4β1 integrin on the surface of lymphocytes. This integrin is crucial for the adhesion and subsequent transmigration of these immune cells across the blood-brain barrier (BBB) by interacting with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells. By inhibiting this interaction, this compound reduces the trafficking of pathogenic lymphocytes into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and axonal damage.[3]

Application: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS). The model mimics key pathological features of MS, including CNS inflammation, demyelination, and progressive paralysis, making it an invaluable tool for testing the efficacy of novel therapeutics. This compound, by targeting a mechanism central to leukocyte infiltration in the CNS, is a relevant compound for investigation in the EAE model. Preclinical studies in EAE were foundational for advancing this compound to Phase II clinical trials for relapsing-remitting MS.

These notes provide a framework for designing and executing preclinical efficacy studies of this compound in the MOG35-55-induced EAE model in C57BL/6 mice. While specific preclinical data for this compound in EAE is not extensively published, the following protocols and data templates are based on established, validated methods for EAE induction and for testing analogous small-molecule α4-integrin antagonists.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from an EAE study evaluating this compound.

Table 1: Representative EAE Clinical Score Progression

Day Post-ImmunizationVehicle Control (Mean Score ± SEM)This compound (10 mg/kg) (Mean Score ± SEM)This compound (30 mg/kg) (Mean Score ± SEM)
100.0 ± 0.00.0 ± 0.00.0 ± 0.0
120.5 ± 0.20.1 ± 0.10.0 ± 0.0
141.5 ± 0.40.5 ± 0.20.2 ± 0.1
162.8 ± 0.51.2 ± 0.30.8 ± 0.3
183.1 ± 0.41.8 ± 0.41.1 ± 0.4
203.0 ± 0.52.0 ± 0.51.2 ± 0.4
222.9 ± 0.61.9 ± 0.51.1 ± 0.5
242.8 ± 0.61.8 ± 0.61.0 ± 0.5

Table 2: Summary of Key EAE Parameters

Treatment GroupMean Day of Onset (± SEM)Mean Peak Score (± SEM)Cumulative Disease Score (± SEM)
Vehicle Control11.5 ± 0.83.2 ± 0.335.5 ± 4.1
This compound (10 mg/kg)14.2 ± 1.12.1 ± 0.421.3 ± 3.5
This compound (30 mg/kg)16.5 ± 1.3 1.3 ± 0.312.8 ± 2.8**
p < 0.05, *p < 0.01 compared to Vehicle Control

Table 3: Template for Immunological and Histological Outcomes (Day 25 Post-Immunization)

Treatment GroupCNS Infiltrating CD45+ Cells (cells/mm² ± SEM)Splenic MOG35-55-Specific IFN-γ Production (pg/mL ± SEM)Spinal Cord Demyelination (% area ± SEM)
Vehicle Control250 ± 351850 ± 21015.6 ± 2.4
This compound (10 mg/kg)110 ± 22980 ± 1507.8 ± 1.9
This compound (30 mg/kg)65 ± 15 550 ± 1104.2 ± 1.5**
p < 0.05, *p < 0.01 compared to Vehicle Control

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

Materials and Reagents:

  • Female C57BL/6 mice, 8-10 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 mL syringes with 27G needles

  • Emulsifying needle or device

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On the day of immunization (Day 0), prepare the emulsion.

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass vial, mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis). The final concentration will be 1 mg/mL MOG35-55 and 2 mg/mL M. tuberculosis.

    • Emulsify the mixture by repeatedly drawing and expelling it through an emulsifying needle or using a mechanical homogenizer until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Anesthetize mice according to approved institutional protocols.

    • Draw 200 µL of the MOG/CFA emulsion into a 1 mL syringe.

    • Administer a 100 µL subcutaneous (s.c.) injection on the left flank and a second 100 µL s.c. injection on the right flank.

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Dilute PTX in sterile PBS to a concentration of 2 µg/mL.

    • Within 2 hours of the MOG/CFA immunization on Day 0, administer 200 ng of PTX (100 µL) via intraperitoneal (i.p.) injection.

    • Repeat the 200 ng PTX injection on Day 2 post-immunization.

Protocol 2: Prophylactic Oral Administration of this compound

This protocol describes a prophylactic treatment regimen, starting from the day of immunization.

Materials and Reagents:

  • This compound (SB-683699)

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (20-22G, round tip)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if necessary, then dilute to final dosing concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume) in the vehicle.

    • Prepare a vehicle-only solution for the control group.

  • Administration Schedule:

    • Begin treatment on Day 0 post-immunization and continue daily until the end of the experiment (e.g., Day 25-30).

    • Randomly assign mice to treatment groups (Vehicle, this compound low dose, this compound high dose).

  • Oral Gavage:

    • Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

    • Administer the appropriate volume of the assigned treatment solution (typically 100-200 µL for a 20-25g mouse). Ensure the solution is delivered directly to the stomach.

Protocol 3: Clinical Assessment of EAE

Procedure:

  • Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization.

  • Record the weight and clinical score for each mouse daily.

  • Use the following standard 0-5 scoring scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or waddling gait.

    • 3: Complete paralysis of one or both hind limbs.

    • 4: Hind limb paralysis and forelimb weakness.

    • 5: Moribund or dead.

    • Provide supportive care (e.g., moistened food on the cage floor, long sipper tubes) for mice with a score of 3 or higher.

Protocol 4: Endpoint Analyses
  • Histology:

    • Perfuse mice with PBS followed by 4% paraformaldehyde.

    • Harvest spinal cords and brains.

    • Process tissues for paraffin (B1166041) embedding or cryosectioning.

    • Perform stains such as Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to assess demyelination.

  • Flow Cytometry:

    • Isolate mononuclear cells from the brain and spinal cord by density gradient centrifugation.

    • Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD19, F4/80) to quantify immune infiltration.

  • Splenocyte Restimulation Assay:

    • Prepare a single-cell suspension from the spleen.

    • Culture splenocytes in the presence or absence of MOG35-55 peptide (10 µg/mL) for 72 hours.

    • Collect supernatant and measure cytokine levels (e.g., IFN-γ, IL-17) by ELISA to assess the antigen-specific T-cell response.

Visualizations

Caption: Mechanism of this compound blocking T-cell entry into the CNS.

EAE_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Day0 Day 0: Immunize with MOG/CFA Administer PTX Day2 Day 2: Administer PTX Day0->Day2 Treatment Day 0-25: Daily Oral Gavage (Vehicle or this compound) Day2->Treatment Monitoring Day 7-25: Daily Clinical Scoring & Weight Measurement Treatment->Monitoring Day25 Day 25: Euthanasia & Tissue Harvest Monitoring->Day25 Analysis Analysis: - Histology (CNS) - Flow Cytometry (CNS) - Splenocyte Restimulation Day25->Analysis

Caption: Experimental workflow for a prophylactic this compound EAE study.

Logical_Relationship Start This compound (Oral Administration) Mech Blockade of α4β1 Integrin on Lymphocytes Start->Mech Interaction Inhibition of α4β1/VCAM-1 Interaction at BBB Mech->Interaction Effect1 Reduced Transmigration of Pathogenic T-Cells into CNS Interaction->Effect1 Effect2 Decreased CNS Inflammation & Demyelination Effect1->Effect2 Outcome Amelioration of EAE Clinical Severity Effect2->Outcome

Caption: Logical flow of this compound's therapeutic effect in EAE.

References

Application Notes and Protocols for Firategrast in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent trafficking into tissues.[3] By blocking the interaction of α4β1 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), and α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the migration of inflammatory cells.[1][4] This mechanism of action makes this compound a compound of interest for the treatment of various inflammatory and autoimmune diseases, including multiple sclerosis, inflammatory bowel disease, and certain types of cancer.

These application notes provide an overview of the use of this compound in various preclinical animal models, including recommended dosages, experimental protocols, and the underlying signaling pathways.

Data Presentation

Table 1: this compound Dosage in Animal Models
Animal ModelSpeciesDiseaseDosageRoute of AdministrationKey FindingsReference
LeukemiaMouse (C57BL/6J)Chronic Lymphocytic Leukemia (CLL)30 mg/kg/dayDrinking waterReduction in leukemic cells in the spleen
Multiple Sclerosis (EAE)Mouse/RatExperimental Autoimmune EncephalomyelitisNot specified in literatureOral (presumed)Preclinical studies showed efficacy, leading to Phase II clinical trials.
Inflammatory Bowel DiseaseMouse/RatDSS/TNBS-induced colitisNot specified in literatureOral (presumed)N/AN/A

Signaling Pathways

This compound's mechanism of action is centered on the blockade of signaling pathways initiated by the binding of α4 integrins to their respective ligands on endothelial cells.

α4β1/VCAM-1 Signaling Pathway

The binding of α4β1 integrin on leukocytes to VCAM-1 on endothelial cells triggers an "outside-in" signaling cascade that promotes firm adhesion and transmigration. This process is crucial for leukocyte infiltration into inflamed tissues, such as the central nervous system in multiple sclerosis. The key steps in this pathway include the activation of the small GTPase Rac1, which in turn leads to the production of reactive oxygen species (ROS) and the activation of downstream effectors like Protein Kinase C alpha (PKCα) and PAK (p21-activated kinase). These events culminate in cytoskeletal rearrangement and the disruption of endothelial cell junctions, facilitating leukocyte extravasation.

G Leukocyte α4β1 Integrin VCAM1 VCAM-1 Leukocyte->VCAM1 Rac1 Rac1 Activation VCAM1->Rac1 Initiates ROS ROS Production Rac1->ROS PAK PAK Activation Rac1->PAK PKC PKCα Activation ROS->PKC Junctions Disruption of Endothelial Junctions PKC->Junctions Cytoskeleton Cytoskeletal Rearrangement PAK->Cytoskeleton Cytoskeleton->Junctions Contributes to This compound This compound (Antagonist) This compound->Leukocyte

α4β1/VCAM-1 Signaling Pathway Blockade by this compound
α4β7/MAdCAM-1 Signaling Pathway

The interaction between α4β7 integrin on lymphocytes and MAdCAM-1, which is predominantly expressed on the endothelium of gut-associated lymphoid tissues, is a key driver of lymphocyte homing to the gastrointestinal tract. This interaction not only mediates cell adhesion but also provides a co-stimulatory signal to T cells, similar to the CD28/B7 pathway, promoting their activation and proliferation. This is particularly relevant in the context of inflammatory bowel disease.

G Lymphocyte α4β7 Integrin MAdCAM1 MAdCAM-1 Lymphocyte->MAdCAM1 TCR T-Cell Receptor (TCR) APC Antigen Presenting Cell (APC) with MHC TCR->APC CD28 CD28 B7 B7 CD28->B7 Activation T-Cell Activation & Proliferation MAdCAM1->Activation APC->Activation Signal 1 B7->Activation Signal 2 This compound This compound (Antagonist) This compound->Lymphocyte

α4β7/MAdCAM-1 Signaling and Co-stimulation Blockade

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for human multiple sclerosis. The following is a general protocol for inducing EAE in C57BL/6 mice.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • This compound

Procedure:

  • Immunization: On day 0, emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL. Anesthetize mice and administer 100 µL of the emulsion subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of PBS intraperitoneally.

  • This compound Treatment: Begin oral administration of this compound at the desired dose (a dose-finding study is recommended, starting from a range of 10-50 mg/kg/day) either prophylactically (from day 0) or therapeutically (at the onset of clinical signs). The drug can be formulated in the drinking water or administered by oral gavage.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

  • Endpoint Analysis: At the end of the study, tissues such as the spinal cord and brain can be harvested for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells).

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study inflammatory bowel disease, particularly ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)

  • Female C57BL/6 mice (8-12 weeks old)

  • This compound

Procedure:

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

  • This compound Treatment: Administer this compound orally at the desired dose (a dose-finding study is recommended) either prophylactically (starting with DSS administration) or therapeutically (after the onset of colitis symptoms).

  • Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the colon. Measure the colon length (a shorter colon indicates more severe inflammation). A portion of the colon can be fixed for histological analysis (H&E staining to assess inflammation, ulceration, and crypt damage), and another portion can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

This model is often used to mimic Crohn's disease due to its induction of a Th1-mediated inflammatory response.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol (B145695)

  • Male Wistar rats (200-250 g)

  • This compound

Procedure:

  • Induction of Colitis: Anesthetize the rats and instill a solution of TNBS (e.g., 10-20 mg) in 50% ethanol into the colon via a catheter inserted rectally.

  • This compound Treatment: Administer this compound orally at the desired dose (a dose-finding study is recommended) starting from the day of colitis induction.

  • Monitoring: Monitor the rats daily for changes in body weight and signs of diarrhea.

  • Endpoint Analysis: After a set period (e.g., 7 days), euthanize the rats and collect the colon. Assess macroscopic damage (ulceration, inflammation, and bowel wall thickening). Tissues can be processed for histological examination and measurement of inflammatory markers.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a preclinical study involving this compound in an induced disease model.

G start Animal Acclimatization induce Disease Induction (e.g., EAE, DSS, TNBS) start->induce randomize Randomization into Treatment Groups induce->randomize treatment This compound or Vehicle Administration randomize->treatment monitor Daily Monitoring (Clinical Score, Weight, etc.) treatment->monitor endpoint Endpoint Analysis (Histology, Immunology, etc.) monitor->endpoint data Data Analysis & Interpretation endpoint->data

General Preclinical Experimental Workflow

References

Firategrast: A Potent Tool for Interrogating Integrin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Firategrast (SB-683699) is a highly specific, orally active small-molecule antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins[1][2]. These integrins are key mediators of leukocyte trafficking and adhesion in inflammatory processes, making this compound a valuable tool for studying the intricate signaling pathways governed by these cell surface receptors. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in integrin signaling research.

Integrins are heterodimeric transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival[3]. The α4β1 integrin is predominantly expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, and mediates their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells[4][5]. This interaction is critical for leukocyte extravasation into tissues, particularly the central nervous system. The α4β7 integrin, also found on a subset of leukocytes, preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut, directing lymphocyte homing to the gastrointestinal tract.

This compound's ability to selectively block the interaction of these integrins with their respective ligands provides a powerful mechanism to dissect the downstream signaling events that regulate immune cell function.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 / pIC50Cell LineLigandReference
Integrin α4β1 (VLA-4)Inhibition of sVCAM-1/Fc binding198 nMG2 acute lymphoblastic leukemia (ALL) cellsSoluble VCAM-1/Fc
Integrin α4β7Inhibition of cell binding to immobilized VCAM-18.5 (pIC50)RPMI-8866 cellsVCAM-1

Table 2: Effective Concentrations of this compound in Cell-Based Assays

AssayCell TypeConcentration RangeEffectReference
Cell AdhesionChronic Lymphocytic Leukemia (CLL) cells0.1 - 10 µMSignificant reduction of cell adhesion

Table 3: this compound Phase 2 Clinical Trial Data in Relapsing-Remitting Multiple Sclerosis

DosePatient GroupPrimary OutcomeResultReference
900 mg (women) or 1200 mg (men) twice dailyRelapsing-Remitting MSCumulative number of new gadolinium-enhancing brain lesions49% reduction compared to placebo
600 mg twice dailyRelapsing-Remitting MSCumulative number of new gadolinium-enhancing brain lesions22% reduction (non-significant) compared to placebo
150 mg twice dailyRelapsing-Remitting MSCumulative number of new gadolinium-enhancing brain lesions79% increase compared to placebo

Signaling Pathways

This compound acts by competitively inhibiting the binding of α4β1 and α4β7 integrins to their ligands, VCAM-1 and MAdCAM-1, respectively. This blockade prevents the initiation of "outside-in" signaling cascades that are crucial for cell adhesion, migration, and activation. The following diagrams illustrate the key signaling pathways affected by this compound.

Firategrast_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 Integrin_a4b1 α4β1 Integrin VCAM1->Integrin_a4b1 Binds MAdCAM1 MAdCAM-1 Integrin_a4b7 α4β7 Integrin MAdCAM1->Integrin_a4b7 Binds This compound This compound This compound->Integrin_a4b1 Blocks This compound->Integrin_a4b7 Blocks Signaling Downstream Signaling (Adhesion, Migration) Integrin_a4b1->Signaling Activates Integrin_a4b7->Signaling Activates

Figure 1: Mechanism of action of this compound.

Upon ligand binding, α4β1 and α4β7 integrins cluster and recruit a complex of intracellular proteins to their cytoplasmic tails, initiating downstream signaling. Key pathways include the activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of paxillin, as well as the activation of small GTPases like Rac-1. These events lead to cytoskeletal rearrangements, gene expression changes, and ultimately, cell adhesion and migration. This compound prevents these initial binding events, thereby inhibiting the entire downstream cascade.

Integrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin α4β1 / α4β7 Integrin FAK FAK Integrin->FAK Rac1 Rac-1 Integrin->Rac1 Ligand VCAM-1 / MAdCAM-1 Ligand->Integrin Binding Paxillin Paxillin FAK->Paxillin Phosphorylates pPaxillin p-Paxillin Paxillin->pPaxillin MAPK_ERK MAPK/ERK Pathway pPaxillin->MAPK_ERK PI3K_AKT PI3K/AKT Pathway pPaxillin->PI3K_AKT PAK PAK Rac1->PAK ROS ROS Rac1->ROS Cytoskeleton Cytoskeletal Rearrangement PAK->Cytoskeleton PKC PKC ROS->PKC PKC->Cytoskeleton Gene_Expression Gene Expression MAPK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Adhesion_Migration Adhesion & Migration Cytoskeleton->Adhesion_Migration Gene_Expression->Adhesion_Migration

Figure 2: Downstream signaling of α4 integrins.

Experimental Protocols

The following are detailed protocols for key experiments to study integrin signaling using this compound.

Protocol 1: In Vitro Cell Adhesion Assay

This protocol is designed to assess the inhibitory effect of this compound on the adhesion of leukocytes to VCAM-1 or MAdCAM-1.

Cell_Adhesion_Workflow A 1. Coat 96-well plate with VCAM-1 or MAdCAM-1 B 2. Block non-specific binding sites A->B C 3. Label cells with a fluorescent dye (e.g., Calcein-AM) B->C D 4. Pre-incubate labeled cells with varying concentrations of this compound C->D E 5. Add treated cells to the coated plate D->E F 6. Incubate to allow for cell adhesion E->F G 7. Wash to remove non-adherent cells F->G H 8. Quantify adherent cells using a fluorescence plate reader G->H Transwell_Migration_Workflow A 1. Add chemoattractant to the lower chamber of the Transwell plate B 2. Place the Transwell insert into the lower chamber A->B C 3. Pre-treat cells with varying concentrations of this compound B->C D 4. Add treated cells to the upper chamber of the Transwell insert C->D E 5. Incubate to allow for cell migration D->E F 6. Remove non-migrated cells from the upper surface of the membrane E->F G 7. Stain and quantify migrated cells on the lower surface of the membrane F->G

References

Firategrast in Combination with Other Immunomodulatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (formerly SB-683699) is an orally active, small-molecule antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are crucial for the trafficking and homing of lymphocytes to sites of inflammation. By blocking these integrins, this compound inhibits the migration of immune cells across the blood-brain barrier and into the gastrointestinal tract, making it a therapeutic candidate for autoimmune diseases like multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][3]

Development of this compound was discontinued, with the highest phase of development being Phase 2 clinical trials for relapsing-remitting multiple sclerosis (RRMS).[4] Despite this, the mechanism of action of this compound presents a compelling rationale for its use in combination with other immunomodulatory agents. Such combination therapies could offer synergistic effects, potentially leading to enhanced efficacy, reduced dosages, and a better safety profile.

These application notes provide a summary of the available data on this compound and offer theoretical frameworks and experimental protocols for exploring its use in combination with other immunomodulatory agents in a preclinical research setting.

Mechanism of Action of this compound

This compound is a dual antagonist of α4β1 and α4β7 integrins.

  • α4β1 (VLA-4): This integrin is expressed on the surface of lymphocytes, monocytes, and eosinophils. It binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium, a critical step for the extravasation of these immune cells into inflamed tissues, including the central nervous system (CNS) in multiple sclerosis.

  • α4β7: This integrin is primarily expressed on a subset of T lymphocytes and is involved in their homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelium of intestinal venules.

By blocking these interactions, this compound reduces the accumulation of inflammatory cells in target organs.

cluster_blood_vessel Blood Vessel cluster_tissue Inflamed Tissue (CNS/Gut) Lymphocyte Lymphocyte VCAM-1 VCAM-1 Lymphocyte->VCAM-1 α4β1 MAdCAM-1 MAdCAM-1 Lymphocyte->MAdCAM-1 α4β7 Inflammation Inflammation VCAM-1->Inflammation Adhesion & Transmigration MAdCAM-1->Inflammation Adhesion & Transmigration This compound This compound This compound->Lymphocyte Blocks α4β1 & α4β7

Figure 1: Mechanism of action of this compound in blocking lymphocyte adhesion.

Summary of this compound Clinical Trial Data (Monotherapy)

The primary data for this compound comes from a Phase 2, randomized, double-blind, placebo-controlled trial in patients with RRMS.

ParameterPlaceboThis compound 150 mg (twice daily)This compound 600 mg (twice daily)This compound 900/1200 mg (twice daily)
Number of Participants 994995100
Mean Cumulative New Gadolinium-Enhancing Lesions 5.319.514.122.69
Reduction vs. Placebo (95% CI) --79% (4.1 to 308.1)22% (-21.3 to 49.7)49% (21.2 to 67.6)
p-value vs. Placebo -0.03530.26570.0026

Data sourced from the NCT00395317 trial.

Safety and Tolerability: this compound was generally well-tolerated at all doses. The frequency of adverse events was similar across treatment groups, with the exception of a higher rate of urinary tract infections in the high-dose group. Importantly, no cases of progressive multifocal leukoencephalopathy (PML) were observed.

Rationale for Combination Therapy

The rationale for combining this compound with other immunomodulatory agents is to target multiple, distinct pathways in the autoimmune inflammatory cascade. This could lead to a more profound and durable therapeutic effect.

Potential Combination Strategies:

  • This compound + Interferon-beta (IFN-β) or Glatiramer Acetate (GA): IFN-β and GA are established first-line treatments for RRMS with broad immunomodulatory effects. Combining this compound's targeted anti-trafficking mechanism with the broader actions of these agents could provide a more comprehensive suppression of disease activity.

  • This compound + B-cell Depleting Agents (e.g., anti-CD20 antibodies): B-cells play a significant role in the pathogenesis of MS. A combination therapy could simultaneously prevent the trafficking of T-cells and deplete pathogenic B-cells, offering a dual-pronged attack on the disease.

  • This compound + Sphingosine-1-Phosphate (S1P) Receptor Modulators (e.g., Fingolimod): S1P receptor modulators sequester lymphocytes in the lymph nodes, preventing their egress into the circulation. Combining this with this compound's blockade of entry into the CNS could result in a powerful synergistic effect on reducing lymphocyte infiltration into target tissues.

cluster_immune_response Autoimmune Inflammatory Cascade Antigen Presentation Antigen Presentation T-cell Activation T-cell Activation Antigen Presentation->T-cell Activation B-cell Activation B-cell Activation T-cell Activation->B-cell Activation Lymphocyte Egress from Lymph Nodes Lymphocyte Egress from Lymph Nodes T-cell Activation->Lymphocyte Egress from Lymph Nodes B-cell Activation->Lymphocyte Egress from Lymph Nodes Lymphocyte Trafficking Lymphocyte Trafficking Lymphocyte Egress from Lymph Nodes->Lymphocyte Trafficking CNS Infiltration CNS Infiltration Lymphocyte Trafficking->CNS Infiltration Inflammation & Demyelination Inflammation & Demyelination CNS Infiltration->Inflammation & Demyelination S1P Modulators S1P Modulators S1P Modulators->Lymphocyte Egress from Lymph Nodes Inhibit Anti-CD20 Abs Anti-CD20 Abs Anti-CD20 Abs->B-cell Activation Deplete This compound This compound This compound->Lymphocyte Trafficking Inhibit

Figure 2: Potential points of intervention for combination therapies.

Experimental Protocols for Preclinical Evaluation

The following are example protocols for the preclinical evaluation of this compound in combination with other immunomodulatory agents.

In Vitro T-Cell Adhesion Assay

Objective: To determine if the combination of this compound and another immunomodulatory agent has an additive or synergistic effect on inhibiting T-cell adhesion to endothelial cells.

Methodology:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) to confluence in 24-well plates.

    • Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for T-cells.

  • Endothelial Cell Activation:

    • Activate HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

  • T-Cell Labeling and Treatment:

    • Label T-cells with a fluorescent dye (e.g., Calcein-AM).

    • Pre-incubate labeled T-cells with:

      • Vehicle control

      • This compound (at IC50 concentration, e.g., 198 nM)

      • Immunomodulatory agent X (at a relevant concentration)

      • This compound + Immunomodulatory agent X

  • Adhesion Assay:

    • Add the treated T-cells to the activated HUVEC monolayers and incubate for 30 minutes at 37°C.

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion relative to the vehicle control.

In Vitro Transmigration (Chemotaxis) Assay

Objective: To assess the effect of combination therapy on the ability of T-cells to migrate across an endothelial monolayer towards a chemoattractant.

Methodology:

  • Assay Setup:

    • Use a transwell insert system (e.g., 5 µm pore size).

    • Seed HUVECs on the inside of the insert and culture to form a confluent monolayer.

  • Treatment:

    • Label and treat T-cells as described in the adhesion assay.

  • Transmigration:

    • Add the treated T-cells to the upper chamber of the transwell.

    • Add a chemoattractant (e.g., CXCL12) to the lower chamber.

    • Incubate for 4-6 hours at 37°C.

  • Quantification:

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter or flow cytometry.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the efficacy of this compound in combination with another immunomodulatory agent in a mouse model of multiple sclerosis.

Methodology:

  • EAE Induction:

    • Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment Groups:

    • Vehicle control

    • This compound (administered orally, daily)

    • Immunomodulatory agent X (administered as per its known protocol)

    • This compound + Immunomodulatory agent X

  • Monitoring and Endpoints:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.

    • At the end of the study, collect tissues (brain, spinal cord, lymph nodes) for:

      • Histology: Assess inflammation and demyelination (H&E and Luxol Fast Blue staining).

      • Flow Cytometry: Analyze immune cell infiltration into the CNS.

      • Cytokine Analysis: Measure cytokine levels in CNS tissue and serum.

cluster_treatments Treatment Groups EAE Induction EAE Induction Randomization Randomization EAE Induction->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Clinical Scoring Daily Clinical Scoring Treatment Initiation->Daily Clinical Scoring Vehicle Vehicle This compound This compound Agent X Agent X Combination Combination Endpoint Analysis Endpoint Analysis Daily Clinical Scoring->Endpoint Analysis

Figure 3: Workflow for a preclinical EAE study.

Conclusion

While the clinical development of this compound has been discontinued, its well-defined mechanism of action as a dual α4β1/α4β7 integrin antagonist provides a strong rationale for its investigation in combination therapies for autoimmune diseases. The protocols and frameworks provided here offer a starting point for preclinical research to explore the potential synergistic or additive effects of this compound with other immunomodulatory agents. Such studies could yield valuable insights into novel treatment strategies for diseases like multiple sclerosis and inflammatory bowel disease.

References

Application Note: Flow Cytometry Analysis of Lymphocyte Subsets After Firategrast Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Firategrast (SB-683699) is an orally active, small-molecule antagonist of the α4β1 and α4β7 integrin receptors[1][2]. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions, playing a critical role in immune cell trafficking[3][4]. The α4β7 integrin, expressed on the surface of lymphocytes, interacts with its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on endothelial venules of the gut and gut-associated lymphoid tissue (GALT)[5]. This interaction is essential for the homing of lymphocytes to the intestinal mucosa.

By blocking the α4β7/MAdCAM-1 pathway, this compound inhibits the migration of lymphocytes from the bloodstream into tissues such as the gut and central nervous system (CNS). This mechanism makes this compound a therapeutic candidate for inflammatory conditions like multiple sclerosis and inflammatory bowel disease. Consequently, treatment with this compound is expected to alter the distribution of lymphocyte populations, leading to an increase in their numbers in the peripheral blood and a decrease in target tissues.

Flow cytometry is an indispensable technique for quantifying these changes. It allows for the precise enumeration and characterization of various lymphocyte subsets in peripheral blood and other biological fluids. This application note provides a detailed protocol for analyzing T-lymphocytes (CD3+), T-helper cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), B-lymphocytes (CD19+), and Natural Killer (NK) cells (CD3-CD16+/CD56+) in whole blood samples from subjects treated with this compound.

Principle of the Assay

This protocol employs multi-color flow cytometry to identify and quantify major lymphocyte subsets from human whole blood. A pan-leukocyte marker, CD45, is used in combination with side scatter (SSC) properties to create a primary gate that isolates the lymphocyte population from other white blood cells (monocytes, granulocytes) and debris. Specific cell surface antigens are then used to distinguish the different lymphocyte subsets within this gate. Fluorochrome-conjugated monoclonal antibodies bind to these specific antigens (e.g., CD3, CD4, CD8, CD19, CD16, CD56), allowing for their simultaneous detection and enumeration on a flow cytometer. The resulting data provide absolute counts and percentages of each lymphocyte population, enabling the pharmacodynamic assessment of this compound treatment.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the binding of α4β7 integrin on lymphocytes to MAdCAM-1 on endothelial cells, primarily in the gut. This blockade disrupts the process of lymphocyte extravasation into tissues, causing a redistribution of these cells and leading to their accumulation in the peripheral circulation.

cluster_0 Blood Vessel Lumen cluster_1 Gut Endothelial Cell Lymphocyte Lymphocyte α4β7 Integrin This compound This compound Lymphocyte->this compound EndothelialCell Endothelial Cell MAdCAM-1 Lymphocyte->EndothelialCell This compound->Lymphocyte Binds & Blocks Blocked X note Lymphocyte trafficking to gut tissue is inhibited

Caption: this compound blocks the α4β7 integrin on lymphocytes, preventing their adhesion to MAdCAM-1.

Expected Effects on Lymphocyte Subsets

Treatment with this compound alters lymphocyte distribution. The primary effect observed in peripheral blood is an increase in lymphocyte counts, as their migration into tissues is inhibited. Conversely, a reduction in lymphocyte counts may be observed in specific tissue compartments like the cerebrospinal fluid (CSF).

Table 1: Expected Changes in Peripheral Blood Lymphocyte Counts

Lymphocyte Subset Marker Expected Change Post-Firategrast Reference
Total Lymphocytes CD45+ Increase
T-Helper Cells CD3+CD4+ Increase
Cytotoxic T-Cells CD3+CD8+ Increase
B-Cells CD19+ Increase
NK Cells CD3-CD16+/56+ Increase

| Hematopoietic Progenitors | CD34+ | Increase | |

Table 2: Expected Changes in Cerebrospinal Fluid (CSF) Lymphocyte Counts

Lymphocyte Subset Marker Expected Change Post-Firategrast Reference
T-Helper Cells CD4+ Modest Reduction
Cytotoxic T-Cells CD8+ Modest Reduction

| B-Cells | CD19+ | Modest Reduction | |

Detailed Experimental Protocol

This protocol is adapted from standard methods for whole blood immunophenotyping.

Materials and Reagents
  • Flow Cytometer: Calibrated instrument with at least 4-color detection capability.

  • Antibodies: Fluorochrome-conjugated monoclonal antibodies (see Table 3).

  • Blood Collection Tubes: K2-EDTA or K3-EDTA tubes.

  • Reagents:

    • 1X RBC Lysis Buffer (e.g., Ammonium Chloride-based).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • FACS Tubes (5 mL polystyrene tubes).

  • Equipment:

    • Vortex mixer.

    • Centrifuge.

    • Calibrated micropipettes.

Table 3: Recommended Antibody Panel

Target Fluorochrome Purpose
CD45 PerCP or APC-H7 Pan-leukocyte marker for lymphocyte gating
CD3 FITC Pan T-cell marker
CD4 APC T-helper cell marker
CD8 PE-Cy7 Cytotoxic T-cell marker
CD19 PE B-cell marker
CD16/CD56 PE NK cell markers

| Isotype Controls | Matched to above | Staining background control |

Experimental Workflow Diagram

Start 1. Blood Sample Collection (EDTA Tube) Aliquot 2. Aliquot 100 µL Whole Blood into FACS Tube Start->Aliquot Stain 3. Add Antibody Cocktail (and Isotype Controls in separate tubes) Aliquot->Stain Incubate 4. Vortex & Incubate (20 min, Room Temp, Dark) Stain->Incubate Lyse 5. Add 2 mL 1X RBC Lysis Buffer Incubate 10-15 min Incubate->Lyse Centrifuge1 6. Centrifuge (300-400 x g, 5 min) Lyse->Centrifuge1 Wash 7. Wash with 2 mL PBS Centrifuge Again Centrifuge1->Wash Resuspend 8. Resuspend Pellet in 400 µL PBS Wash->Resuspend Acquire 9. Acquire on Flow Cytometer Resuspend->Acquire Analyze 10. Gating & Data Analysis Acquire->Analyze

Caption: Experimental workflow for lymphocyte subset analysis by flow cytometry.

Step-by-Step Procedure
  • Sample Collection: Collect whole blood in an EDTA-anticoagulant tube. Process samples within 24 hours of collection. Gently invert the tube to mix before use.

  • Antibody Staining: a. Label FACS tubes for each sample and control. b. Pipette 100 µL of well-mixed whole blood into the bottom of each tube. c. Add the pre-titered volume of each fluorochrome-conjugated antibody to the appropriate tubes. Prepare a separate tube for each isotype control. d. Vortex gently and incubate for 20 minutes at room temperature, protected from light.

  • Red Blood Cell Lysis: a. Add 2 mL of 1X RBC Lysis Buffer to each tube. b. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark. c. Centrifuge the tubes at 300-400 x g for 5 minutes. d. Aspirate the supernatant carefully without disturbing the leukocyte pellet.

  • Washing: a. Add 2 mL of PBS to the cell pellet and gently vortex to resuspend. b. Centrifuge at 300-400 x g for 5 minutes. c. Aspirate the supernatant.

  • Final Resuspension: a. Resuspend the final cell pellet in 300-500 µL of PBS. b. Samples are now ready for acquisition. Keep samples on ice and protected from light if not acquired immediately.

Flow Cytometry Acquisition and Analysis
  • Setup: Use a calibrated flow cytometer with compensation settings established using single-stained controls.

  • Gating Strategy: a. Gate 1 (Lymphocytes): Create a plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to visualize the cell populations. Draw a gate around the lymphocyte cloud based on its characteristic low size (FSC) and low granularity (SSC). b. Gate 2 (CD45+ Lymphocytes): From the initial lymphocyte gate, create a plot of CD45 vs. SSC. Draw a refined gate on the bright CD45+, low SSC population to ensure purity and exclude any remaining debris or non-lymphoid cells. This is the master lymphocyte gate for all subsequent analysis. c. Gate 3 (T-Cells and NK Cells): From the master lymphocyte gate, create a plot of CD3 vs. CD16/CD56.

    • CD3+ population represents total T-cells.
    • CD3-CD16/56+ population represents NK cells. d. Gate 4 (T-Cell Subsets): From the CD3+ T-cell gate, create a plot of CD4 vs. CD8 to identify T-helper (CD4+) and cytotoxic T-cells (CD8+). e. Gate 5 (B-Cells): From the master lymphocyte gate, create a plot of SSC vs. CD19. The CD19+ population represents B-cells.

  • Data Reporting: Record the percentage and absolute count (cells/µL) for each lymphocyte subset. Absolute counts can be determined using a dual-platform method (requiring a complete blood count from a hematology analyzer) or a single-platform method using counting beads.

Conclusion

This application note provides a comprehensive framework for using flow cytometry to monitor the pharmacodynamic effects of this compound on peripheral blood lymphocyte subsets. The provided protocol offers a reliable method for quantifying changes in T-cells, B-cells, and NK cells. Accurate monitoring of these populations is crucial for understanding the in vivo activity of α4β7 integrin antagonists and is essential for both preclinical and clinical drug development.

References

Application Notes and Protocols for Studying Neuroinflammation In Vitro with Firategrast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Firategrast, a potent α4β1/α4β7 integrin antagonist, in in vitro models of neuroinflammation. The following protocols and data will enable researchers to effectively study the mechanisms of leukocyte migration and inflammatory responses in a controlled laboratory setting.

Introduction to this compound

This compound (SB-683699) is an orally active, small-molecule antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are crucial for the adhesion and migration of lymphocytes across the blood-brain barrier into the central nervous system (CNS), a key process in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis.[1][3] By blocking the interaction between VLA-4 on leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, this compound effectively reduces the trafficking of inflammatory cells into the CNS.

Mechanism of Action

This compound competitively inhibits the binding of VLA-4 to VCAM-1. This action prevents the firm adhesion of leukocytes to the vascular endothelium, a critical step in the process of extravasation into surrounding tissues. The inhibition of this interaction has been shown to reduce the inflammatory cascade associated with neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro assays.

ParameterValueCell Line/Assay ConditionReference
IC50 198 nMInhibition of soluble VCAM-1/Fc binding to G2 acute lymphoblastic leukemia cells
Effective Concentration 0.1-10 µMSignificant reduction of chronic lymphocytic leukemia (CLL) cell adhesion

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Firategrast_Mechanism Leukocyte Leukocyte Adhesion Adhesion & Transmigration Leukocyte->Adhesion Expresses EndothelialCell Endothelial Cell (Blood-Brain Barrier) EndothelialCell->Adhesion Expresses VLA4 VLA-4 (α4β1) VLA4->Leukocyte VCAM1 VCAM-1 VLA4->VCAM1 Binds VCAM1->EndothelialCell This compound This compound This compound->VLA4 Blocks Neuroinflammation Neuroinflammation Adhesion->Neuroinflammation Leads to

Caption: Mechanism of this compound in blocking leukocyte adhesion.

In Vitro Neuroinflammation Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CultureCells Culture Microglia and/or Endothelial Cells Stimulate Stimulate with LPS/IFN-γ (to induce inflammation) CultureCells->Stimulate PrepareLeukocytes Isolate Leukocytes AdhesionAssay Leukocyte Adhesion Assay PrepareLeukocytes->AdhesionAssay MigrationAssay Transwell Migration Assay PrepareLeukocytes->MigrationAssay Treatthis compound Treat with this compound (various concentrations) Stimulate->Treatthis compound Treatthis compound->AdhesionAssay Treatthis compound->MigrationAssay CytokineAssay Cytokine Release Assay (ELISA) Treatthis compound->CytokineAssay QuantifyAdhesion Quantify Adherent Cells AdhesionAssay->QuantifyAdhesion CountMigrated Count Migrated Cells MigrationAssay->CountMigrated MeasureCytokines Measure Cytokine Levels CytokineAssay->MeasureCytokines AnalyzeResults Analyze and Interpret Results QuantifyAdhesion->AnalyzeResults CountMigrated->AnalyzeResults MeasureCytokines->AnalyzeResults

Caption: Workflow for in vitro neuroinflammation studies with this compound.

Experimental Protocols

Protocol 1: In Vitro T-Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of T-lymphocytes to a layer of endothelial cells or to plates coated with VCAM-1.

Materials:

  • Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)

  • Human brain microvascular endothelial cells (HBMECs) or recombinant human VCAM-1

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM fluorescent dye

  • This compound

  • TNF-α (for endothelial cell activation)

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

  • Fluorescence plate reader

Methodology:

  • Plate Coating (VCAM-1):

    • Coat wells of a 96-well plate with 5 µg/mL recombinant human VCAM-1 in PBS overnight at 4°C.

    • Wash wells three times with PBS to remove unbound VCAM-1.

    • Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

    • Wash wells three times with PBS.

  • Endothelial Cell Culture:

    • Culture HBMECs to confluence in a 96-well plate.

    • Activate the endothelial cell monolayer by treating with 10 ng/mL TNF-α for 4-6 hours to upregulate VCAM-1 expression.

  • T-Cell Labeling and Treatment:

    • Resuspend T-lymphocytes at 1 x 10^6 cells/mL in serum-free medium.

    • Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Resuspend the labeled cells in assay buffer.

    • Pre-incubate the labeled T-cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

  • Adhesion Assay:

    • Remove the blocking solution or culture medium from the coated/endothelial cell plates.

    • Add 100 µL of the treated T-cell suspension to each well (1 x 10^5 cells/well).

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of adhesion relative to the vehicle control.

Protocol 2: Transwell Leukocyte Migration Assay

This assay evaluates the effect of this compound on the migration of leukocytes across an endothelial cell monolayer towards a chemoattractant.

Materials:

  • Transwell inserts with a porous membrane (e.g., 5 µm pore size)

  • Human brain microvascular endothelial cells (HBMECs)

  • Leukocytes (e.g., primary human T-cells or monocytes)

  • Chemoattractant (e.g., CXCL12/SDF-1α)

  • This compound

  • Calcein-AM or other cell tracking dye

  • Fluorescence plate reader or microscope

Methodology:

  • Endothelial Monolayer Preparation:

    • Seed HBMECs onto the upper surface of the Transwell insert membrane and culture until a confluent monolayer is formed.

    • Verify monolayer integrity using Transendothelial Electrical Resistance (TEER) measurements.

    • Activate the endothelial monolayer with TNF-α (10 ng/mL) for 4-6 hours.

  • Leukocyte Preparation and Treatment:

    • Label leukocytes with Calcein-AM as described in Protocol 1.

    • Pre-incubate the labeled leukocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Migration Assay:

    • Place the Transwell inserts containing the endothelial monolayer into the wells of a 24-well plate.

    • Add the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.

    • Add the treated leukocyte suspension to the upper chamber of the Transwell insert.

    • Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the Transwell insert.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

    • Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or flow cytometer.

    • Calculate the percentage of migration relative to the vehicle control.

Protocol 3: Cytokine Release Assay in Microglia

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the release of pro-inflammatory cytokines from activated microglia.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well tissue culture plates

Methodology:

  • Cell Culture and Plating:

    • Plate microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the microglial cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce an inflammatory response.

  • Sample Collection:

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.

These protocols provide a framework for investigating the in vitro effects of this compound on key aspects of neuroinflammation. Researchers can adapt these methods to their specific experimental needs and cell types.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Firategrast in T-Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Firategrast for T-cell adhesion assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in a T-cell adhesion assay?

A1: this compound is an orally active and specific antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][2] In a T-cell adhesion assay, this compound blocks the interaction between the VLA-4 integrin on the surface of T-cells and its ligand, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), which is typically coated on the assay plate. This inhibition of binding prevents the T-cells from adhering to the surface.

Q2: What is a typical starting concentration range for this compound in a T-cell adhesion assay?

A2: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for this compound in T-cell adhesion assays.[1] One study reported a significant reduction in chronic lymphocytic leukemia (CLL) cell adhesion within this range.[1] The half-maximal inhibitory concentration (IC50) for this compound inhibiting the binding of soluble VCAM-1 to acute lymphoblastic leukemia (ALL) cells was found to be 198 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How long should I pre-incubate the T-cells with this compound before adding them to the assay plate?

A3: A pre-incubation time of 1 hour is a good starting point for incubating T-cells with this compound before introducing them to the VCAM-1 coated plate. However, the optimal pre-incubation time may vary depending on the cell type and experimental goals, so it is advisable to test a few time points (e.g., 30, 60, and 120 minutes) during assay optimization.

Q4: What are appropriate positive and negative controls for a T-cell adhesion assay with this compound?

A4:

  • Positive Control for Adhesion: T-cells treated with a vehicle control (e.g., DMSO) and stimulated to induce adhesion (e.g., with PMA or anti-CD3 antibodies) plated on VCAM-1 coated wells.

  • Negative Control for Adhesion: Unstimulated T-cells treated with the vehicle control on VCAM-1 coated wells.

  • Negative Control for VCAM-1-mediated Adhesion: Stimulated T-cells on uncoated wells (or wells coated with a non-relevant protein like BSA).

  • Positive Control for Inhibition: A known inhibitor of VLA-4/VCAM-1 interaction can be used, if available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background adhesion in negative control wells - Non-specific binding of T-cells to the plate. - T-cells are overly activated.- Ensure proper blocking of the plate with BSA or another suitable blocking agent. - Handle T-cells gently to minimize activation. - Titrate the concentration of the stimulating agent.
Low adhesion in positive control wells - Suboptimal concentration of the stimulating agent. - Inadequate coating of VCAM-1. - T-cells are not viable or healthy.- Perform a dose-response curve for the stimulating agent (e.g., PMA, anti-CD3). - Verify the concentration and quality of the VCAM-1 used for coating. - Check T-cell viability using a method like Trypan Blue exclusion.
Inconsistent results between replicate wells - Uneven cell seeding. - Inconsistent washing steps. - Compound precipitation (at high concentrations).- Ensure T-cells are well-resuspended before plating. - Standardize the washing procedure to be gentle and consistent across all wells. - Visually inspect the compound dilutions for any signs of precipitation.
No inhibitory effect of this compound - this compound concentration is too low. - Insufficient pre-incubation time. - Degradation of the this compound stock solution.- Perform a dose-response experiment with a wider concentration range. - Increase the pre-incubation time of T-cells with this compound. - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.
High variability in fluorescence readings - Uneven cell labeling with fluorescent dye. - Cell clumping.- Ensure homogenous staining of cells with the fluorescent dye (e.g., CFSE). - Gently pipette to break up cell clumps before plating.

Quantitative Data Summary

Compound Assay Type Cell Type Key Parameter Concentration/Value Reference
This compoundVCAM-1 Binding AssayG2 acute lymphoblastic leukemia (ALL) cellsIC50198 nM
This compoundCell Adhesion AssayChronic lymphocytic leukemia (CLL) cellsEffective Concentration0.1 - 10 µM

Experimental Protocols

Protocol 1: Static T-Cell Adhesion Assay

This protocol outlines a static adhesion assay to quantify the effect of this compound on T-cell adhesion to VCAM-1.

Materials:

  • 96-well microplate

  • Recombinant VCAM-1

  • This compound

  • Primary human T-cells or a suitable T-cell line

  • Fluorescent dye for cell labeling (e.g., Calcein-AM or CFSE)

  • Adhesion buffer (e.g., RPMI 1640 with 20 mM HEPES and 0.1% BSA)

  • Stimulating agent (e.g., PMA or anti-CD3 antibody)

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with VCAM-1 at an optimized concentration (e.g., 1-10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells twice with PBS to remove unbound VCAM-1.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells twice with PBS.

  • T-Cell Preparation and Labeling:

    • Isolate T-cells from peripheral blood or culture your T-cell line.

    • Label the T-cells with a fluorescent dye according to the manufacturer's instructions (e.g., Calcein-AM at 2-5 µM for 30 minutes at 37°C).

    • Wash the cells twice with adhesion buffer to remove excess dye.

    • Resuspend the cells in adhesion buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • This compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in adhesion buffer.

    • Pre-incubate the labeled T-cells with different concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

    • If stimulation is required, add the stimulating agent (e.g., PMA at 50 ng/mL) to the cell suspension for the last 15-30 minutes of the incubation.

  • Adhesion Assay:

    • Add 100 µL of the treated T-cell suspension to each VCAM-1 coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.

    • After the final wash, add 100 µL of adhesion buffer to each well.

    • Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for your chosen dye.

  • Data Analysis:

    • Calculate the percentage of adherent cells for each condition relative to the total number of cells added (which can be determined from unwashed wells).

    • Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.

Visualizations

Firategrast_Mechanism_of_Action cluster_TCell T-Cell TCell T-Cell VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binding NoAdhesion Inhibition of Adhesion Adhesion Cell Adhesion VCAM1->Adhesion This compound This compound This compound->VLA4

Caption: Mechanism of this compound in inhibiting T-cell adhesion.

TCell_Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Adhesion Assay cluster_analysis Analysis p1 Coat 96-well plate with VCAM-1 p2 Block with BSA p1->p2 t1 Pre-incubate T-cells with This compound/vehicle p2->t1 p3 Label T-cells with fluorescent dye p3->t1 p4 Prepare this compound dilutions p4->t1 t2 Stimulate T-cells (e.g., with PMA) t1->t2 a1 Add treated T-cells to coated plate t2->a1 a2 Incubate to allow adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 an1 Measure fluorescence with plate reader a3->an1 an2 Calculate % adhesion and IC50 an1->an2

Caption: Experimental workflow for a T-cell adhesion assay with this compound.

Troubleshooting_Workflow start Start: Inconsistent or Unexpected Results q1 Are controls behaving as expected? start->q1 a1_yes Controls OK q1->a1_yes Yes a1_no Controls Not OK q1->a1_no No q4 No this compound effect? a1_yes->q4 q2 High background adhesion? a1_no->q2 a2_yes Check blocking step and cell handling q2->a2_yes Yes q3 Low positive adhesion? q2->q3 No end Problem Resolved a2_yes->end a3_yes Optimize stimulation and VCAM-1 coating q3->a3_yes Yes q3->end No a3_yes->end a4_yes Check this compound concentration, incubation time, and stability q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting flowchart for the T-cell adhesion assay.

References

Firategrast In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo efficacy of Firategrast.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, small molecule antagonist of both α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins. These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to endothelial cells and subsequent trafficking into tissues. By blocking these integrins, this compound is designed to inhibit the migration of lymphocytes into sites of inflammation, such as the central nervous system in multiple sclerosis or the gastrointestinal tract in inflammatory bowel disease.

Q2: What is the development status of this compound?

A2: The development of this compound has been discontinued (B1498344) for multiple sclerosis, asthma, Crohn's disease, inflammatory bowel diseases, and rheumatoid arthritis. While it showed some efficacy in a Phase 2 clinical trial for relapsing-remitting multiple sclerosis at the highest dose, the development was halted, with some sources citing adverse effects as a contributing factor.

Q3: What are some of the known potential reasons for the failure of integrin antagonists in clinical development?

A3: Several factors can contribute to the failure of integrin antagonists in clinical trials. These include poor pharmacokinetics and pharmacodynamics, the complex pathophysiology of integrins, and issues with toxicity. For some small molecule integrin inhibitors, there is a risk of partial agonism at low concentrations, which can paradoxically promote inflammation.

Troubleshooting Guides

Issue 1: Lack of In Vivo Efficacy

Q: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential causes and how can we troubleshoot this?

A: A lack of in vivo efficacy can stem from several factors, ranging from drug formulation and administration to complex biological interactions. Here is a step-by-step troubleshooting guide:

1. Verify Drug Formulation and Administration:

  • Solubility: this compound has low aqueous solubility. Ensure that the vehicle used for administration is appropriate and that the drug is fully dissolved or homogenously suspended.

  • Route of Administration: this compound is orally active. Confirm that the oral gavage technique is correct and the full dose is being administered.

  • Dosage: Review the dosage used in your study. Preclinical studies have used doses such as 30 mg/kg/day in drinking water. Phase 2 clinical trials in multiple sclerosis showed a dose-dependent effect, with higher doses (900 mg for women, 1200 mg for men) demonstrating efficacy, while lower doses did not. It's possible your current dosage is suboptimal for your model.

2. Investigate Pharmacokinetics (PK) and Pharmacodynamics (PD):

  • Drug Exposure: It is crucial to determine if adequate drug concentrations are being achieved and maintained in the plasma and at the site of action. A full PK profile (measuring drug concentration in plasma over time) is recommended.

  • Receptor Occupancy: Efficacy is directly related to the extent to which this compound is bound to its target integrins on lymphocytes. Insufficient receptor occupancy will lead to a lack of efficacy. It is highly recommended to perform a receptor occupancy assay.

3. Assess Target Engagement and Downstream Effects:

  • Receptor Occupancy Assay: This assay will determine the percentage of α4β7 integrins on lymphocytes that are bound by this compound. A detailed protocol is provided below.

  • Lymphocyte Trafficking Assay: To confirm that this compound is having its intended biological effect, an in vivo lymphocyte trafficking assay can be performed to see if it inhibits the migration of lymphocytes to lymphoid organs and inflamed tissues. A detailed protocol is provided below.

4. Consider the Animal Model:

  • Disease Model Appropriateness: Ensure that the pathophysiology of your animal model is dependent on the α4β1 and/or α4β7 integrin pathways.

  • Species-Specific Differences: There can be differences in drug metabolism and receptor binding between species that may affect efficacy.

Here is a logical workflow for troubleshooting a lack of in vivo efficacy:

troubleshooting_workflow start Lack of In Vivo Efficacy Observed formulation Step 1: Verify Formulation & Administration - Solubility - Route of Administration - Dosage start->formulation pk_pd Step 2: Assess Pharmacokinetics (PK) - Measure plasma drug concentration formulation->pk_pd If formulation is correct receptor_occupancy Step 3: Measure Receptor Occupancy - Perform Flow Cytometry Assay pk_pd->receptor_occupancy If PK is adequate conclusion Identify Root Cause and Modify Protocol pk_pd->conclusion If PK is inadequate trafficking_assay Step 4: Evaluate Lymphocyte Trafficking - Conduct In Vivo Assay receptor_occupancy->trafficking_assay If receptor occupancy is high receptor_occupancy->conclusion If receptor occupancy is low model_review Step 5: Review Animal Model - Pathophysiology - Species Differences trafficking_assay->model_review If trafficking is not inhibited trafficking_assay->conclusion If trafficking is inhibited but no efficacy model_review->conclusion

Troubleshooting workflow for lack of in vivo efficacy.
Issue 2: Unexpected or Adverse Effects

Q: We are observing unexpected side effects in our animal model. What could be the cause?

A: Unexpected adverse effects can be due to on-target or off-target effects of the drug.

  • On-Target Effects: this compound's mechanism of action is to inhibit lymphocyte trafficking. This can lead to an increase in circulating lymphocytes (lymphocytosis) as they are prevented from entering tissues. This is an expected pharmacodynamic effect. However, this immune modulation could also lead to an increased susceptibility to infections. Notably, a higher rate of urinary tract infections was observed in the high-dose this compound group in a phase 2 clinical trial.

  • Off-Target Effects: Although this compound is described as a specific α4β1/α4β7 integrin antagonist, off-target activities can never be fully ruled out without comprehensive screening.

  • Formulation/Vehicle Effects: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity. Ensure you run a vehicle-only control group.

Quantitative Data

Table 1: Summary of Phase 2 Clinical Trial Results for this compound in Relapsing-Remitting Multiple Sclerosis

Treatment GroupMean Number of New Gadolinium-Enhancing LesionsPercent Reduction vs. Placebop-value
Placebo5.31--
This compound 150 mg9.51-79% (Increase)0.0353
This compound 600 mg4.1222%0.2657
This compound 900/1200 mg2.6949%0.0026

Data adapted from a multicenter, phase 2, randomized, double-blind, placebo-controlled trial.

Table 2: Preclinical Efficacy of this compound in a Mouse Model of Leukemia

TreatmentOutcomeResult
This compound (30 mg/kg/day in drinking water)Reduction of leukemic cells in the spleenSignificant overall reduction
This compound (30 mg/kg/day in drinking water)Spleen weightSignificant reduction

Data from a study using female Wild-type C57BL/6J mice with primary TCL1-tg splenocytes.

Experimental Protocols

Protocol 1: α4β7 Receptor Occupancy Assay by Flow Cytometry

This protocol is for determining the percentage of α4β7 integrin receptors on peripheral blood mononuclear cells (PBMCs) that are occupied by this compound.

Materials:

  • Whole blood or isolated PBMCs from treated and control animals

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide)

  • Fluorescently labeled anti-β7 antibody (non-competing with this compound)

  • Fluorescently labeled isotype control antibody

  • Red blood cell lysis buffer (if using whole blood)

  • Flow cytometer

Methodology:

  • Sample Collection: Collect whole blood from animals at various time points after this compound administration.

  • Cell Preparation:

    • If using whole blood, perform red blood cell lysis according to the manufacturer's protocol.

    • If using PBMCs, isolate them using density gradient centrifugation.

  • Staining:

    • Resuspend cells in FACS buffer.

    • Aliquot cells into tubes for staining.

    • Add the fluorescently labeled non-competing anti-β7 antibody to one tube and the isotype control to another.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Determine the mean fluorescence intensity (MFI) of the isotype control and the anti-β7 antibody staining.

    • The percentage of receptor occupancy can be calculated by comparing the MFI of the anti-β7 staining in treated animals to that in vehicle-treated control animals.

receptor_occupancy_workflow start Collect Blood Sample prepare_cells Prepare PBMCs or Lyse RBCs start->prepare_cells stain_cells Stain with Fluorescently Labeled Non-Competing Anti-β7 Antibody prepare_cells->stain_cells wash_cells Wash Cells stain_cells->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze_data Analyze Mean Fluorescence Intensity (MFI) and Calculate % Receptor Occupancy acquire_data->analyze_data end Determine Target Engagement analyze_data->end

Workflow for the receptor occupancy assay.
Protocol 2: In Vivo Lymphocyte Trafficking Assay

This protocol is to assess the effect of this compound on the migration of lymphocytes to secondary lymphoid organs.

Materials:

  • Donor mice (for lymphocyte isolation)

  • Recipient mice (treated with this compound or vehicle)

  • Fluorescent dyes for cell labeling (e.g., CFSE, CellTracker™)

  • RPMI 1640 medium

  • This compound and vehicle for administration

  • Spleen, lymph nodes, and other tissues of interest

  • Flow cytometer

Methodology:

  • Lymphocyte Isolation and Labeling:

    • Isolate lymphocytes from the spleen and lymph nodes of donor mice.

    • Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol.

  • Treatment of Recipient Mice:

    • Administer this compound or vehicle to recipient mice at the desired dose and time course.

  • Adoptive Transfer:

    • Inject the fluorescently labeled lymphocytes intravenously into the recipient mice.

  • Tissue Harvest and Analysis:

    • At a predetermined time point after adoptive transfer (e.g., 24 hours), euthanize the mice.

    • Harvest the spleen, lymph nodes, and other tissues of interest.

    • Prepare single-cell suspensions from the harvested tissues.

  • Flow Cytometry Analysis:

    • Analyze the single-cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have migrated to each tissue.

  • Data Interpretation:

    • Compare the number of labeled lymphocytes in the tissues of this compound-treated mice to that in vehicle-treated mice. A significant reduction in the number of labeled cells in the tissues of treated mice indicates that this compound is inhibiting lymphocyte trafficking.

Signaling Pathway

signaling_pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell lymphocyte Lymphocyte integrin α4β7 Integrin lymphocyte->integrin expresses madcam1 MAdCAM-1 integrin->madcam1 Binding This compound This compound This compound->integrin Blocks tissue Inflamed Tissue madcam1->tissue Adhesion & Transmigration

This compound's mechanism of action.

Technical Support Center: Off-Target Effects of Firategrast in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Firategrast in primary cell cultures. The focus is to anticipate and address potential off-target effects and other experimental challenges.

Troubleshooting Guide

When using this compound in primary cell cultures, unexpected results may arise. This guide provides a structured approach to troubleshoot common issues.

Issue Potential Cause Recommended Action
Reduced Cell Viability or Increased Apoptosis 1. Off-Target Cytotoxicity: this compound, at high concentrations, may interact with unintended targets crucial for cell survival. 2. On-Target but Unintended Effects: Inhibition of α4β1/α4β7 signaling may impact survival pathways in specific primary cell types. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to primary cells.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 2. Alternative Inhibitor: Use a structurally different α4β1/α4β7 antagonist to see if the effect is reproducible. 3. Control Experiments: Include a vehicle control (solvent only) at the same concentration used for this compound. 4. Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V staining) to confirm if cell death is due to apoptosis.
Unexpected Changes in Cell Morphology or Adhesion 1. Cytoskeletal Rearrangements: Integrin signaling is tightly linked to the actin cytoskeleton. Inhibition by this compound may lead to changes in cell shape and spreading. 2. Altered Expression of Adhesion Molecules: Prolonged treatment may lead to compensatory changes in the expression of other adhesion molecules.1. Phalloidin (B8060827) Staining: Stain cells with fluorescently labeled phalloidin to visualize the actin cytoskeleton and assess for changes. 2. Immunofluorescence: Stain for other adhesion molecules (e.g., other integrins, cadherins) to check for altered expression or localization. 3. Time-Course Experiment: Analyze changes in cell morphology at different time points after this compound treatment.
Inconsistent or Variable Inhibition of Cell Adhesion 1. Cell Passage Number: Primary cells can change their characteristics, including integrin expression, with increasing passage number. 2. Cell Health: Sub-optimal cell health can lead to variable experimental outcomes. 3. This compound Degradation: The compound may be unstable in culture medium over long incubation periods.1. Low Passage Cells: Use primary cells at a low and consistent passage number for all experiments. 2. Monitor Cell Health: Regularly assess cell viability and morphology before starting experiments. 3. Freshly Prepare Solutions: Prepare fresh this compound solutions for each experiment and consider a media change with fresh inhibitor for long-term assays.
Altered Gene or Protein Expression Unrelated to Adhesion 1. Off-Target Kinase Inhibition: Although designed as an integrin antagonist, the small molecule nature of this compound raises the possibility of off-target inhibition of kinases involved in other signaling pathways. 2. Crosstalk between Signaling Pathways: Integrin signaling pathways can intersect with other pathways (e.g., growth factor receptor signaling).1. Kinase Profiling: If significant off-target effects are suspected, consider a kinase profiling assay to test this compound against a panel of kinases. 2. Pathway Analysis: Use techniques like Western blotting or RNA sequencing to investigate changes in key signaling pathways (e.g., MAPK/ERK, PI3K/Akt). 3. Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a resistant mutant of the off-target protein.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound in primary cell cultures?

A1: this compound is a specific antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][2][3] Its primary on-target effect is the inhibition of cell adhesion mediated by these integrins to their respective ligands, such as VCAM-1 and MAdCAM-1.[1] This is expected to reduce the adhesion and migration of leukocytes and other primary cells expressing these integrins.

Q2: Are there any documented off-target effects of this compound?

A2: Currently, there is limited publicly available data documenting specific off-target effects of this compound. It is generally described as a selective antagonist of α4β1 and α4β7 integrins.[2] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out, especially at higher concentrations. Researchers should always perform careful dose-response studies and include appropriate controls to monitor for unexpected cellular responses.

Q3: My primary cells are showing decreased viability after treatment with this compound, even at concentrations that should be specific for α4β1/α4β7 inhibition. What could be the cause?

A3: While off-target cytotoxicity is a possibility, it is also important to consider that the on-target inhibition of α4β1/α4β7 signaling might impact cell survival in your specific primary cell type. Integrins are known to be involved in survival signaling. Alternatively, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to some primary cells at certain concentrations. We recommend performing a dose-response curve for both this compound and the vehicle control to distinguish between these possibilities.

Q4: I am observing changes in gene expression that seem unrelated to cell adhesion after this compound treatment. How can I investigate this?

A4: This could be due to the crosstalk between integrin signaling and other pathways or a potential off-target effect. To investigate this, you could:

  • Analyze Downstream Signaling: Use techniques like Western blotting to examine the phosphorylation status of key proteins in pathways known to be associated with integrin signaling, such as the MAPK/ERK and PI3K/Akt pathways.

  • Use a Structurally Different Inhibitor: Compare the gene expression changes with those induced by another α4β1/α4β7 antagonist with a different chemical structure. If the changes are consistent, they are more likely to be on-target effects.

  • Perform a Rescue Experiment: If you hypothesize an off-target interaction, try to rescue the phenotype by manipulating the suspected off-target.

Q5: How can I confirm that the observed effects in my primary cell culture are due to the on-target inhibition of α4β1/α4β7 by this compound?

A5: To confirm on-target activity, you can perform the following experiments:

  • Use a Control Cell Line: If possible, use a cell line that does not express α4β1 or α4β7 integrins as a negative control.

  • Ligand Competition Assay: Demonstrate that the effect of this compound can be overcome by adding an excess of the natural ligand (e.g., soluble VCAM-1).

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of α4 or β1/β7 integrin subunits and see if this phenocopies the effect of this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol is designed to quantify the effect of this compound on the adhesion of primary cells to a substrate coated with an integrin ligand (e.g., VCAM-1).

Materials:

  • 96-well tissue culture plates

  • Recombinant human VCAM-1/Fc chimera

  • Bovine Serum Albumin (BSA)

  • Primary cells of interest (e.g., primary lymphocytes)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell stain (e.g., Crystal Violet)

  • Extraction buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Treatment:

    • Harvest primary cells and resuspend them in appropriate serum-free media.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the treated cell suspension to each coated well (e.g., 1 x 10^5 cells/well).

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 10 minutes.

    • Wash the wells with water and allow them to air dry.

    • Solubilize the stain by adding 100 µL of extraction buffer to each well.

    • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Western Blot for Downstream Signaling Analysis

This protocol is to assess the effect of this compound on the phosphorylation of key downstream signaling molecules.

Materials:

  • Primary cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate primary cells and allow them to adhere (if applicable).

    • Treat the cells with this compound or vehicle control for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Firategrast_On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand VCAM-1 / MAdCAM-1 Integrin α4β1 / α4β7 Integrin Ligand->Integrin Binds Talin Talin Integrin->Talin Activates FAK FAK Integrin->FAK Paxillin Paxillin Integrin->Paxillin Talin->FAK Src Src FAK->Src FAK->Paxillin Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) FAK->Downstream Src->FAK Src->Paxillin Paxillin->Downstream Cytoskeleton Actin Cytoskeleton (Adhesion, Migration) Downstream->Cytoskeleton This compound This compound This compound->Integrin Inhibits

Caption: On-target signaling pathway of α4β1/α4β7 integrins and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Viability Assess Cell Viability (e.g., Trypan Blue, MTT) Start->Check_Viability Dose_Response Perform Dose-Response Curve for this compound and Vehicle Check_Viability->Dose_Response On_Target Is the effect dose-dependent and non-toxic at expected inhibitory concentrations? Dose_Response->On_Target Off_Target Suspect Off-Target Effect or On-Target but Unintended Consequence On_Target->Off_Target No Conclusion_On Likely On-Target Effect On_Target->Conclusion_On Yes Investigate_Off_Target Investigate Further: - Use alternative inhibitor - Analyze downstream pathways - Perform rescue experiments Off_Target->Investigate_Off_Target Optimize_Protocol Optimize Experimental Protocol: - Check cell health & passage - Use fresh inhibitor solutions Off_Target->Optimize_Protocol Conclusion_Off Potential Off-Target Effect Identified Investigate_Off_Target->Conclusion_Off

Caption: A logical workflow for troubleshooting unexpected results when using this compound.

Experimental_Workflow_Adhesion_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate 1. Coat 96-well Plate with VCAM-1 Block_Plate 2. Block with BSA Coat_Plate->Block_Plate Treat_Cells 3. Treat Primary Cells with this compound Block_Plate->Treat_Cells Add_Cells 4. Add Treated Cells to Coated Plate Treat_Cells->Add_Cells Incubate 5. Incubate (1-2h, 37°C) Add_Cells->Incubate Wash 6. Wash to Remove Non-adherent Cells Incubate->Wash Stain_Cells 7. Stain Adherent Cells (Crystal Violet) Wash->Stain_Cells Extract_Stain 8. Solubilize Stain Stain_Cells->Extract_Stain Read_Absorbance 9. Measure Absorbance (570 nm) Extract_Stain->Read_Absorbance

Caption: A step-by-step experimental workflow for an in vitro cell adhesion assay.

References

How to prevent Firategrast precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Firategrast in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in ethanol.[1] For in vitro studies, it is advisable to prepare a high-concentration stock solution in DMSO.

Q2: Why does this compound precipitate when added to my cell culture media?

A2: Precipitation of poorly soluble drugs like this compound in aqueous solutions such as cell culture media can be triggered by several factors.[2] These include the physicochemical properties of the drug, a sudden change in pH, interactions with components of the media, and the concentration of the drug.[2] When a concentrated DMSO stock solution is directly diluted into the aqueous media, the abrupt change in solvent polarity can cause the drug to fall out of solution.[3]

Q3: Can temperature affect the solubility of this compound in media?

A3: Yes, temperature can significantly impact the solubility of compounds. For many substances, an increase in temperature enhances solubility. It is recommended to preheat both the this compound stock solution and the cell culture medium to 37°C before mixing to help prevent precipitation. Conversely, exposure to low temperatures can promote precipitation.

Q4: What should I do if I observe precipitation after adding this compound to the media?

A4: If precipitation occurs, you can try using ultrasonic heating to redissolve the compound. However, it is best to optimize the dilution protocol to prevent precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides structured approaches to common issues encountered with this compound precipitation.

Issue 1: Precipitation upon initial dilution into media

Possible Causes:

  • High final concentration of this compound.

  • Direct dilution of a highly concentrated DMSO stock into the aqueous media.

  • Low temperature of the media or stock solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution of the DMSO stock solution. First, create an intermediate dilution in DMSO or a suitable co-solvent, and then add this to the cell culture medium.

  • Pre-warming: Ensure both the cell culture medium and the this compound stock solution are pre-warmed to 37°C before mixing.

  • Vortexing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and uniform distribution.

Issue 2: Precipitate formation over time in the incubator

Possible Causes:

  • Media evaporation leading to increased drug concentration.

  • Instability of the compound in the culture medium at 37°C over extended periods.

  • Interaction with media components, such as proteins in fetal bovine serum (FBS).

Solutions:

  • Media Volume: Ensure adequate media volume in your culture vessels to minimize the effects of evaporation.

  • Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment, especially for long-term incubations. This compound solutions are noted to be unstable and should be prepared fresh.

  • Serum Concentration: If using serum, consider if the serum concentration is affecting solubility. You may need to test different batches or concentrations of FBS.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol details the recommended procedure for diluting a this compound DMSO stock solution into cell culture media to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.

  • Pre-warm Solutions: Place the required volume of cell culture medium and the this compound stock solution in a 37°C water bath or incubator for at least 15-30 minutes.

  • Intermediate Dilution (if necessary): For high final concentrations, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in pre-warmed DMSO to obtain a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the (intermediate) this compound stock solution drop-by-drop.

  • Final Concentration Check: Visually inspect the final working solution for any signs of precipitation. If slight precipitation is observed, brief sonication may help to redissolve the compound.

Protocol 2: Solubility Assessment in Different Media

This protocol allows for the determination of the practical solubility limit of this compound in various cell culture media.

Materials:

  • This compound-DMSO stock solution (10 mM)

  • Various cell culture media (e.g., DMEM with 10% FBS, RPMI-1640 with 5% FBS, Serum-Free Medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of the this compound stock solution in the different types of media. Aim for a final concentration range that brackets your intended experimental concentration.

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, 72 hours).

  • Measure Absorbance: At each time point, measure the absorbance of each well at 600 nm. An increase in absorbance is indicative of precipitation.

  • Visual Inspection: Correlate the absorbance readings with visual inspection of the wells under a microscope for the presence of crystalline structures.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
DMSO90 mg/mL (180.18 mM)
Ethanol45 mg/mL (90.09 mM)

Table 2: Example Results of a Solubility Assessment in Different Media after 24 hours

Final Concentration (µM)DMEM + 10% FBS (OD600)RPMI-1640 + 5% FBS (OD600)Serum-Free Medium (OD600)
1000.5500.6100.750
500.2100.2500.450
250.0800.1100.180
100.0550.0600.075
10.0520.0510.053
0 (Control)0.0500.0500.050

Note: The data in this table is hypothetical and for illustrative purposes. Higher OD600 values suggest a higher degree of precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution Protocol cluster_final Final Steps stock Prepare 10 mM this compound in DMSO Stock prewarm_stock Pre-warm Stock to 37°C stock->prewarm_stock media Prepare Cell Culture Medium prewarm_media Pre-warm Medium to 37°C media->prewarm_media add_dropwise Add Stock Dropwise to Medium while Vortexing prewarm_stock->add_dropwise intermediate Intermediate Dilution (Optional) prewarm_stock->intermediate If high final [C] prewarm_media->add_dropwise check Visually Inspect for Precipitation add_dropwise->check intermediate->add_dropwise sonicate Sonicate if Necessary check->sonicate Precipitate observed use Use in Experiment check->use No precipitate sonicate->use

Caption: Workflow for preparing this compound working solution.

logical_relationship cluster_causes Primary Causes cluster_solutions Preventative Measures precip This compound Precipitation cause1 High Final Concentration precip->cause1 cause2 Rapid Change in Solvent Polarity precip->cause2 cause3 Low Temperature precip->cause3 cause4 Media Instability/ Interactions precip->cause4 sol1 Optimize Concentration cause1->sol1 sol2 Serial Dilution cause2->sol2 sol3 Pre-warm Solutions cause3->sol3 sol4 Prepare Fresh Media cause4->sol4

Caption: Causes and solutions for this compound precipitation.

References

Firategrast lot-to-lot variability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Firategrast. The following resources address potential issues, particularly those arising from lot-to-lot variability, to ensure experimental consistency and data reliability.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the inhibitory effect of this compound in our cell adhesion assay compared to previous experiments. Could this be due to lot-to-lot variability?

A1: Yes, a decrease in potency is a potential indicator of lot-to-lot variability. Several factors can contribute to this, including differences in compound purity, solubility, or the presence of inactive isomers between lots. We recommend qualifying each new lot of this compound with a standardized bioassay and comparing its performance against a previously validated lot. Refer to the "Quality Control Protocol for New this compound Lots" for a detailed procedure.

Q2: How should I properly store and handle this compound to minimize variability?

A2: Proper storage and handling are critical for maintaining the integrity of this compound. It is typically supplied as a solid and should be stored at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's specific instructions on the product data sheet.

Q3: My current lot of this compound is showing poor solubility in DMSO compared to previous lots. What should I do?

A3: Poor solubility can be a sign of issues with the compound lot. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. If solubility issues persist, it may indicate a problem with the material's purity or physical form. We advise against proceeding with experiments using a lot that does not fully dissolve as expected, as this will lead to inaccurate dosing. Contact your supplier and consider performing the analytical chemistry validation outlined in our troubleshooting guides.

Q4: Can I use data generated with different lots of this compound in the same study?

A4: It is strongly discouraged to use different lots of a small molecule inhibitor within the same study or for key comparison experiments. If unavoidable, each lot must be rigorously qualified to ensure they exhibit statistically equivalent activity. The data in Table 1 demonstrates how to compare the potency of different lots.

Troubleshooting Guides

Issue: Inconsistent IC50 Values in Functional Assays

If you are observing a significant shift in the IC50 value of this compound in your functional assays (e.g., cell adhesion, migration), follow this troubleshooting workflow.

G A Start: Inconsistent IC50 Observed B Check Assay Controls (Positive/Negative) A->B C Assay Controls Performing as Expected? B->C D Troubleshoot Core Assay (Reagents, Cells, Protocol) C->D No E Prepare Fresh this compound Dilutions from Stock Solution C->E Yes F Re-run Experiment with Fresh Dilutions E->F G IC50 Consistent Now? F->G H Issue Resolved: Likely Dilution Error G->H Yes I Initiate Lot Qualification Protocol G->I No J Compare New Lot vs. Old Lot (See QC Protocol) I->J K Lots Perform Equivalently? J->K L Issue is Not Lot Variability. Re-evaluate Core Assay. K->L Yes M Issue Confirmed: Lot-to-Lot Variability. Contact Supplier. Do Not Use New Lot. K->M No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Lot-to-Lot Comparison

Summarize the data from your lot qualification experiments in a clear, tabular format to facilitate direct comparison.

Table 1: Example Potency Comparison of this compound Lots

ParameterLot A (Validated)Lot B (New)Acceptance CriteriaResult
Purity (LC-MS) 99.5%98.9%≥ 98.0%Pass
Solubility (DMSO) > 50 mM> 50 mM> 50 mMPass
IC50 (Adhesion Assay) 15.2 nM35.8 nMFold Change < 1.5Fail
Binding Affinity (Kd) 2.1 nM4.5 nMFold Change < 1.5Fail

Experimental Protocols

Protocol 1: Quality Control for New this compound Lots

This protocol outlines a two-stage process for validating a new lot of this compound against a previously characterized reference lot.

1. Analytical Chemistry Validation:

  • Objective: To confirm the identity, purity, and solubility of the new lot.

  • Methodology:

    • Identity Confirmation: Acquire a Mass Spectrometry (MS) scan of the new lot and confirm the molecular weight matches the expected value for this compound.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the compound. The purity should typically be ≥98%.

    • Solubility Test: Prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous DMSO. Visually inspect for complete dissolution.

2. Biological Activity Validation:

  • Objective: To ensure the new lot exhibits comparable biological potency to a reference lot.

  • Methodology (Cell Adhesion Assay):

    • Cell Preparation: Culture cells known to express α4β1 integrin (e.g., Jurkat cells).

    • Plate Coating: Coat a 96-well plate with VCAM-1, the ligand for α4β1 integrin, and block non-specific binding sites.

    • Compound Preparation: Prepare serial dilutions of both the new and reference lots of this compound.

    • Assay Execution: Pre-incubate the cells with the this compound dilutions before adding them to the VCAM-1 coated plate.

    • Quantification: After incubation, wash away non-adherent cells. Quantify the remaining adherent cells using a suitable method (e.g., Calcein-AM staining).

    • Data Analysis: Plot the dose-response curves for both lots and calculate their respective IC50 values. The IC50 of the new lot should be within a predefined range (e.g., ± 50%) of the reference lot.

G cluster_0 Analytical Validation cluster_1 Biological Validation A New Lot of this compound B LC-MS Analysis A->B C Solubility Test (in DMSO) A->C D Purity & Identity Check B->D E Cell Adhesion Assay C->E If Soluble D->E If Purity/ID OK F Calculate IC50 (New Lot vs. Ref Lot) E->F G Compare Potency F->G H H G->H Lot Qualified

Caption: Workflow for qualifying a new lot of this compound.

Mechanism of Action Visualization

This compound is a small molecule antagonist of the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4). It functions by blocking the interaction between α4β1 on leukocytes and its ligand, VCAM-1, on endothelial cells. This inhibition prevents the adhesion and transmigration of leukocytes across the endothelium, a key process in inflammatory responses.

G cluster_0 Leukocyte cluster_1 Endothelial Cell Leukocyte_Node a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 binds to Fira This compound Fira->a4b1 blocks Endothelial_Node Adhesion Adhesion & Transmigration Inflammation Inflammation Adhesion->Inflammation

Caption: this compound blocks the α4β1 integrin-VCAM-1 interaction.

Interpreting unexpected results with Firategrast treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Firategrast.

Frequently Asked Questions (FAQs)

Q1: Unexpected Increase in Peripheral Blood Lymphocyte Counts

I treated my animal models with this compound and observed an increase in total lymphocyte counts in the peripheral blood. Isn't this compound supposed to be an immunosuppressant?

This is an expected in vivo effect of this compound.[1] this compound is an antagonist of α4β1 and α4β7 integrins, which are crucial for the adhesion and transmigration of lymphocytes from the blood vessels into tissues, including the central nervous system (CNS) and gut-associated lymphoid tissue.[2][3] By blocking these integrins, this compound prevents lymphocytes from leaving the bloodstream, leading to their accumulation in the peripheral circulation.[1] This is consistent with its mechanism of action and is not indicative of a failure of the compound. In contrast, you should expect to see a modest decrease in lymphocyte counts in the cerebrospinal fluid (CSF).[4]

Q2: Paradoxical Increase in Lesion Formation at Low Doses

In my multiple sclerosis (MS) animal model, a low dose of this compound resulted in an increase in new inflammatory lesions, while a higher dose showed a therapeutic effect. Why is this happening?

This paradoxical effect was also observed in a Phase 2 clinical trial for relapsing-remitting multiple sclerosis, where a 150 mg dose led to a 79% increase in new gadolinium-enhancing lesions, while a 900/1200 mg dose resulted in a 49% reduction.

While the exact mechanism for this is not fully elucidated, a leading hypothesis is that at low, sub-therapeutic doses, this compound may only partially block α4 integrins. This partial blockade might not be sufficient to prevent lymphocyte trafficking into the CNS but could alter the dynamics of lymphocyte adhesion and migration in a way that paradoxically enhances inflammation. It is possible that partial receptor occupancy could lead to altered signaling or a less stable adhesion, promoting a more inflammatory phenotype of migrating cells. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for this compound in your experimental model.

Q3: Increased Incidence of Urinary Tract Infections (UTIs)

My long-term in vivo study shows a higher incidence of urinary tract infections in the this compound-treated group compared to the control group. Is this a known side effect?

Yes, an increased rate of urinary tract infections was observed in the high-dose group during a Phase 2 clinical trial of this compound. This compound's mechanism of action involves the inhibition of lymphocyte trafficking. While this is beneficial for treating autoimmune diseases like MS, it can also impair immune surveillance in other tissues, such as the urinary tract. By reducing the ability of immune cells to migrate to the site of an infection, this compound may compromise the body's ability to effectively clear pathogenic bacteria, leading to an increased susceptibility to UTIs.

Quantitative Data

Table 1: this compound Inhibitory Concentration

TargetAssayIC50
Integrin α4β1 (VLA-4)Inhibition of soluble VCAM-1 binding to G2 acute lymphoblastic leukemia cells198 nM

Table 2: Effect of this compound on Cerebrospinal Fluid (CSF) Lymphocyte Counts in Multiple Sclerosis Patients

Data from a study with patients treated with 900 mg (females) or 1200 mg (males) of this compound twice daily for 24 weeks.

Cell TypeBaseline (Median cells/µl)Week 24 (Median cells/µl)
Total Lymphocytes5.33.3
CD4+ T-cellsNot specifiedModest Decrease
CD8+ T-cellsNot specifiedModest Decrease
CD19+ B-cellsNot specifiedModest Decrease

Experimental Protocols

Example Protocol 1: In Vitro Cell Adhesion Assay

This protocol is a general guideline for assessing the effect of this compound on the adhesion of lymphocytes to an endothelial cell monolayer.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Lymphocyte cell line (e.g., Jurkat cells)

  • This compound

  • Cell culture medium

  • Fibronectin

  • Calcein-AM (or other fluorescent cell stain)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin and incubate for 1 hour at 37°C. Wash the wells with PBS.

  • Endothelial Cell Seeding: Seed HUVECs into the coated wells and culture until a confluent monolayer is formed.

  • Lymphocyte Labeling: Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.

  • This compound Treatment: Pre-incubate the labeled Jurkat cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Co-culture: Add the pre-treated Jurkat cells to the HUVEC monolayer and incubate for 1 hour at 37°C to allow for adhesion.

  • Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.

Example Protocol 2: Flow Cytometry for Peripheral Blood Lymphocyte Subsets

This protocol provides a general framework for quantifying lymphocyte populations in whole blood following this compound treatment in an animal model.

Materials:

  • Whole blood collected in EDTA tubes

  • Red blood cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19)

  • Flow cytometer

Methodology:

  • Sample Preparation: Collect whole blood from this compound-treated and control animals.

  • Antibody Staining: Aliquot 100 µL of whole blood into a flow cytometry tube. Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis: Add 2 mL of 1X lysis buffer and incubate for 10 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with PBS.

  • Acquisition: Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Gating Strategy:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • From the lymphocyte gate, identify T-cells (CD3+), T-helper cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), and B-cells (CD19+).

  • Data Analysis: Quantify the percentage and absolute counts of each lymphocyte subset.

Visualizations

Firategrast_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_tissue Tissue (e.g., CNS) Lymphocyte Lymphocyte VCAM1 VCAM-1 Lymphocyte->VCAM1 α4β1 Integrin MAdCAM1 MAdCAM-1 Lymphocyte->MAdCAM1 α4β7 Integrin Inflammation Inflammation VCAM1->Inflammation Promotes Adhesion & Transmigration MAdCAM1->Inflammation Promotes Adhesion & Transmigration This compound This compound This compound->Lymphocyte Blocks α4β1 & α4β7 Integrins

Caption: Mechanism of action of this compound.

Experimental_Workflow_Adhesion_Assay A Coat 96-well plate with Fibronectin B Seed Endothelial Cells (HUVECs) A->B E Co-culture Lymphocytes with Endothelial Monolayer B->E C Label Lymphocytes (e.g., Jurkat cells) D Pre-treat Lymphocytes with this compound C->D D->E F Wash to remove non-adherent cells E->F G Quantify Adherent Cells (Fluorescence) F->G

Caption: In vitro cell adhesion assay workflow.

Troubleshooting_Logic Start Unexpected Result Observed IncreasedPeripheralLymphocytes Increased Peripheral Lymphocyte Count? Start->IncreasedPeripheralLymphocytes IncreasedLesions Increased Lesions at Low Dose? IncreasedPeripheralLymphocytes->IncreasedLesions No ExpectedEffect Expected Effect: Inhibition of Lymphocyte Egress from Bloodstream IncreasedPeripheralLymphocytes->ExpectedEffect Yes IncreasedUTIs Increased UTIs in vivo? IncreasedLesions->IncreasedUTIs No DoseResponse Potential Cause: Partial Receptor Blockade. Action: Perform Dose-Response Curve Analysis IncreasedLesions->DoseResponse Yes ImmuneSurveillance Potential Cause: Reduced Immune Surveillance. Action: Monitor for Infections IncreasedUTIs->ImmuneSurveillance Yes Other Consult Further Documentation IncreasedUTIs->Other No

Caption: Troubleshooting logic for unexpected results.

References

Minimizing Firategrast degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Firategrast in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of this compound degradation in my stock solution?

A1: Visual signs of degradation can include precipitation, discoloration, or the appearance of particulate matter in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to follow recommended storage guidelines and, for long-term studies, to periodically assess the purity and concentration of your this compound solution using analytical methods.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound powder and stock solutions should be stored under specific conditions to minimize degradation.[1][2]

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
Stock Solution in Solvent -80°CUp to 2 years[2]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 year[2]Aliquot to avoid repeated freeze-thaw cycles.

Q3: How often should I prepare fresh this compound solutions for my experiments?

A3: It is highly recommended to prepare fresh solutions for each experiment, as solutions of this compound are known to be unstable.[1] If a stock solution is used, it should be used as soon as possible after preparation. For long-term experiments, consider preparing a fresh dilution from a frozen stock aliquot for each time point.

Q4: Can I do anything to improve the solubility of this compound and prevent precipitation?

A4: Yes, if you observe precipitation during the preparation of your this compound solution, gentle warming and sonication can be used to aid dissolution. For in vivo studies, using a vehicle like 1% SBE-β-CD in saline may be necessary to achieve a clear solution, which may also require sonication and warming.

Troubleshooting Guide

Issue: I am seeing unexpected or inconsistent results in my long-term cell-based assays with this compound.

Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

Troubleshooting Steps:

  • Review Solution Preparation and Storage:

    • Are you preparing fresh dilutions of this compound for each experiment from a properly stored, frozen aliquot?

    • Is the final concentration of the solvent (e.g., DMSO) in your cell culture medium at a non-toxic level for your cells?

  • Assess Stability in Culture Medium:

    • Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

    • Collect samples of the medium containing this compound at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound.

  • Consider Replenishing this compound:

    • Based on the stability data, you may need to replenish the this compound in your cell culture medium periodically during the experiment to maintain the desired effective concentration.

Issue: I suspect my this compound powder has degraded.

Possible Cause: Improper storage conditions, such as exposure to moisture or elevated temperatures.

Troubleshooting Steps:

  • Visual Inspection: Examine the powder for any changes in color or texture.

  • Solubility Test: Attempt to dissolve a small amount of the powder in the recommended solvent (e.g., DMSO). Poor solubility may indicate degradation.

  • Analytical Confirmation: If you have access to analytical instrumentation, such as HPLC-UV or LC-MS, you can compare the purity of the suspect powder to a new, unopened vial of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

Protocol 2: Stability-Indicating HPLC Method for this compound (General Protocol)

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect potential degradation products. Note: This is a general protocol and may require optimization for your specific equipment and experimental conditions.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • This compound reference standard

  • Samples to be analyzed (e.g., from a stability study)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically the wavelength of maximum absorbance).

    • Gradient elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Sample Preparation:

    • Dilute the this compound samples to an appropriate concentration within the linear range of the assay using the initial mobile phase composition.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the this compound reference standard to determine its retention time and peak area.

    • Inject the experimental samples.

  • Data Analysis:

    • Integrate the peak area of this compound in each sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

Firategrast_Degradation_Workflow cluster_prep Solution Preparation cluster_exp Long-Term Experiment cluster_sampling Sampling cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution exp Incubate under Experimental Conditions (e.g., 37°C, in media) prep->exp sampling Collect Aliquots at Multiple Time Points exp->sampling analysis Analyze via Stability- Indicating Method (e.g., HPLC) sampling->analysis results Quantify Parent Compound and Degradation Products analysis->results

Caption: Experimental workflow for assessing this compound stability.

Integrin_Signaling_Pathway This compound This compound This compound->Block Integrin α4β1 / α4β7 Integrin Adhesion Leukocyte Adhesion and Trafficking Integrin->Adhesion Mediates VCAM1 VCAM-1 VCAM1->Integrin Binds to MAdCAM1 MAdCAM-1 MAdCAM1->Integrin Binds to Leukocyte Leukocyte Endothelium Endothelial Cell Block->Integrin Inhibition

Caption: this compound's mechanism of action on integrin signaling.

References

Validation & Comparative

In Vitro Showdown: A Comparative Analysis of Firategrast and Natalizumab in Targeting the α4-Integrin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic agents targeting inflammatory cell migration, two prominent players, Firategrast and Natalizumab, have emerged as critical antagonists of α4-integrin. While both aim to disrupt the interaction between very late antigen-4 (VLA-4) and its endothelial ligand, VCAM-1, their fundamental differences as a small molecule and a monoclonal antibody, respectively, give rise to distinct in vitro performance profiles. This guide provides a comprehensive in vitro comparison of this compound and Natalizumab, offering researchers, scientists, and drug development professionals a detailed examination of their binding affinities, potencies, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Shared Target, Different Modalities

Both this compound and Natalizumab exert their therapeutic effect by inhibiting the interaction between the α4β1 integrin (VLA-4) on the surface of leukocytes and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[1][2] This interaction is a critical step in the process of leukocyte adhesion to the blood vessel wall and subsequent transmigration into inflamed tissues. By blocking this pathway, both drugs effectively reduce the inflammatory cascade. Natalizumab, a humanized monoclonal antibody, binds directly to the α4-subunit of the integrin.[1][3] In contrast, this compound is an orally active small-molecule antagonist that also targets the α4β1 and α4β7 integrins.[2]

Figure 1: Signaling Pathway of α4-Integrin Antagonists Leukocyte Leukocyte VLA4 α4β1 Integrin (VLA-4) EndothelialCell Endothelial Cell VCAM1 VCAM-1 Adhesion Leukocyte Adhesion & Transmigration VLA4->Adhesion Binds to VCAM1->Adhesion Inflammation Inflammation Adhesion->Inflammation This compound This compound (Small Molecule) This compound->VLA4 Antagonizes Natalizumab Natalizumab (Monoclonal Antibody) Natalizumab->VLA4 Antagonizes

Figure 1: Signaling Pathway of α4-Integrin Antagonists

Quantitative Comparison of In Vitro Performance

The following tables summarize the key in vitro quantitative data for this compound and Natalizumab based on available experimental evidence. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies with a focus on comparable metrics.

Table 1: Binding Affinity and Potency

ParameterThis compoundNatalizumabReference
Target α4β1 and α4β7 Integrinsα4-Subunit of Integrins
IC50 (VCAM-1 Binding) 198 nM (inhibiting sVCAM-1 binding to G2 ALL cells)Not directly reported in a comparable assay
Dissociation Constant (Kd) Not Reported19.6 ± 4.6 nM (Fab fragment to Jurkat cells)
Inhibition Constant (Ki) Not Reported6.4 nM (unlabeled Fab fragment)
Antagonism Type Competitive (presumed)Noncompetitive

Table 2: In Vitro Cell Adhesion Inhibition

AssayThis compoundNatalizumabReference
Leukocyte Adhesion to VCAM-1 Significantly reduces chronic lymphocytic leukemia (CLL) cell adhesion (0.1-10 µM)Potently inhibits T-cell adhesion to VCAM-1 under static and flow conditions
Minimal Inhibitory Concentration (Adhesion) Not Reported0.01 µg/mL for significant inhibition of Th1 cell adhesion to VCAM-1

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are outlines of key experimental protocols used to assess the performance of α4-integrin antagonists.

Competitive Binding Assay

This assay is designed to determine the affinity of a test compound (e.g., this compound or Natalizumab) for its target receptor by measuring its ability to compete with a labeled ligand for binding.

Figure 2: Workflow for a Competitive Binding Assay start Start prep_cells Prepare cells expressing α4β1 integrin (e.g., Jurkat) start->prep_cells incubate Incubate cells with a fixed concentration of labeled ligand (e.g., 125I-VCAM-1 or fluorescent probe) and varying concentrations of unlabeled antagonist (this compound or Natalizumab) prep_cells->incubate equilibrium Allow binding to reach equilibrium incubate->equilibrium separate Separate bound from free labeled ligand (e.g., centrifugation, filtration) equilibrium->separate quantify Quantify bound labeled ligand (e.g., gamma counter, fluorometer) separate->quantify analyze Analyze data to determine IC50 and/or Ki quantify->analyze end End analyze->end Figure 3: Workflow for an In Vitro Cell Adhesion Assay start Start coat_plate Coat microplate wells with VCAM-1 or endothelial cells start->coat_plate label_cells Label leukocytes (e.g., T-cells) with a fluorescent dye coat_plate->label_cells pre_incubate Pre-incubate labeled leukocytes with varying concentrations of This compound or Natalizumab label_cells->pre_incubate add_cells Add the treated leukocytes to the coated microplate wells pre_incubate->add_cells incubate Incubate to allow for cell adhesion add_cells->incubate wash Wash away non-adherent cells incubate->wash quantify Quantify adherent cells by measuring fluorescence or by microscopy wash->quantify end End quantify->end

References

Efficacy Showdown: Firategrast Versus Other α4 Integrin Inhibitors in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of α4 integrin inhibitors, a clear understanding of their comparative efficacy is paramount. This guide provides an objective comparison of Firategrast against other key α4 integrin inhibitors—Natalizumab, Vedolizumab, and Carotegrast—supported by available preclinical and clinical data.

Mechanism of Action: Targeting Leukocyte Trafficking

α4 integrins, primarily α4β1 (Very Late Antigen-4, VLA-4) and α4β7, are cell adhesion molecules crucial for the migration of lymphocytes to sites of inflammation. By binding to their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells in the central nervous system and other tissues, and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gastrointestinal tract—these integrins facilitate the infiltration of immune cells that drives inflammatory diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).

This compound, Natalizumab, Vedolizumab, and Carotegrast all function by antagonizing these interactions, thereby impeding leukocyte trafficking and reducing inflammation. However, their specificity and molecular characteristics differ, leading to distinct efficacy and safety profiles.

Alpha4 Integrin Signaling Pathway Signaling Pathway of α4 Integrin Inhibition cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_inhibitors α4 Integrin Inhibitors a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Adhesion & Migration (e.g., to CNS) a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Adhesion & Migration (to Gut) Inflammation (e.g., MS) Inflammation (e.g., MS) VCAM1->Inflammation (e.g., MS) Inflammation (IBD) Inflammation (IBD) MAdCAM1->Inflammation (IBD) This compound This compound This compound->a4b1 Inhibits This compound->a4b7 Inhibits Natalizumab Natalizumab Natalizumab->a4b1 Inhibits Natalizumab->a4b7 Inhibits Vedolizumab Vedolizumab Vedolizumab->a4b7 Selectively Inhibits Carotegrast Carotegrast Carotegrast->a4b1 Inhibits Carotegrast->a4b7 Inhibits

α4 Integrin Inhibition Pathway

Preclinical Efficacy: A Quantitative Comparison

Direct head-to-head preclinical studies comparing all four inhibitors under identical conditions are limited. However, available data from various sources provide insights into their relative potencies. It is important to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions.

InhibitorTargetLigandAssay TypeCell LineIC50 / EC50 / KdCitation
This compound α4β1 (VLA-4)VCAM-1Soluble VCAM-1 BindingG2 ALL CellsIC50: 198 nM [1]
Vedolizumab α4β7MAdCAM-1Cell AdhesionRPMI8866 CellsIC50: 51.85 ng/mL [2]
α4β7MAdCAM-1Soluble MAdCAM-1 BindingRPMI8866 CellsIC50: 28.19 ng/mL [2]
α4β7-Binding to memory CD4+ T and B lymphocytes-EC50: 0.3-0.4 nM [3]
Carotegrast (Active Metabolite HCA2969) α4β1--Jurkat CellsIC50: 5.8 nM, Kd: 0.32 nM [4]
α4β7--RPMI-8866 CellsIC50: 1.4 nM, Kd: 0.46 nM
Natalizumab α4β1 / α4β7VCAM-1 / MAdCAM-1--Not readily available in public literature

Clinical Efficacy: Key Trial Outcomes

Clinical trials provide the most relevant data on the therapeutic efficacy of these inhibitors in patient populations.

DrugClinical TrialIndicationKey Efficacy OutcomeCitation
This compound Phase 2 (NCT00395317)Relapsing-Remitting MS49% reduction in the cumulative number of new gadolinium-enhancing lesions at the highest dose.
Natalizumab AFFIRMRelapsing-Remitting MS68% reduction in the annualized relapse rate over 2 years compared to placebo.
Vedolizumab GEMINI IUlcerative ColitisSignificantly higher rates of clinical remission at week 6 and week 52 compared to placebo.
Carotegrast Phase 3Ulcerative ColitisStatistically significant improvement in clinical response rate at week 8 compared to placebo.

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of efficacy data. Below are representative protocols for key in vitro assays used to characterize α4 integrin inhibitors.

Soluble Ligand Binding Assay (VCAM-1/MAdCAM-1)

This assay quantifies the ability of an inhibitor to block the binding of a soluble form of the ligand (e.g., VCAM-1 or MAdCAM-1) to cells expressing the corresponding α4 integrin.

G cluster_0 Assay Workflow A 1. Cell Preparation: Culture α4-integrin expressing cells (e.g., Jurkat for α4β1, RPMI-8866 for α4β7). B 2. Incubation: Incubate cells with varying concentrations of the inhibitor. A->B C 3. Ligand Addition: Add a fixed concentration of biotinylated soluble VCAM-1 or MAdCAM-1. B->C D 4. Detection: Add streptavidin-phycoerythrin (PE) and analyze by flow cytometry. C->D E 5. Data Analysis: Measure the mean fluorescence intensity (MFI) to determine the IC50 value. D->E

Soluble Ligand Binding Assay Workflow

Protocol:

  • Cell Culture: Culture Jurkat cells (for α4β1) or RPMI-8866 cells (for α4β7) in appropriate media.

  • Incubation with Inhibitor: Resuspend cells at a concentration of 1x10^6 cells/mL and incubate with a serial dilution of the α4 integrin inhibitor for 30 minutes at 4°C.

  • Ligand Binding: Add a predetermined concentration of biotinylated recombinant human VCAM-1-Fc or MAdCAM-1-Fc to the cell suspension and incubate for 30 minutes at 4°C.

  • Staining: Wash the cells and then add a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin). Incubate for 20 minutes at 4°C in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound ligand.

  • Data Analysis: Plot the MFI against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Static Cell Adhesion Assay

This assay measures the ability of an inhibitor to prevent cells from adhering to a surface coated with an α4 integrin ligand.

G cluster_0 Assay Workflow A 1. Plate Coating: Coat microplate wells with VCAM-1 or MAdCAM-1. B 2. Cell Labeling & Treatment: Label cells with a fluorescent dye (e.g., Calcein-AM) and pre-incubate with the inhibitor. A->B C 3. Adhesion: Add treated cells to the coated wells and incubate to allow for adhesion. B->C D 4. Washing: Wash away non-adherent cells. C->D E 5. Quantification: Measure the fluorescence of the remaining adherent cells. D->E

Static Cell Adhesion Assay Workflow

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human VCAM-1-Fc or MAdCAM-1-Fc overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).

  • Cell Preparation: Label Jurkat or RPMI-8866 cells with a fluorescent dye (e.g., Calcein-AM).

  • Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the α4 integrin inhibitor for 30 minutes.

  • Adhesion: Add the treated cells to the coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total number of cells added.

In Vitro T-Cell Transmigration Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block the migration of T-cells across an endothelial cell monolayer towards a chemoattractant.

G cluster_0 Assay Workflow A 1. Endothelial Monolayer: Culture human umbilical vein endothelial cells (HUVECs) to confluence on a porous membrane of a Transwell insert. B 2. T-Cell Treatment: Pre-incubate isolated human T-cells with the α4 integrin inhibitor. A->B C 3. Transmigration: Add treated T-cells to the upper chamber and a chemoattractant (e.g., SDF-1α) to the lower chamber. Incubate to allow for migration. B->C D 4. Quantification: Count the number of migrated T-cells in the lower chamber using a hemocytometer or flow cytometry. C->D

T-Cell Transmigration Assay Workflow

Protocol:

  • Endothelial Cell Monolayer: Seed human umbilical vein endothelial cells (HUVECs) onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

  • T-Cell Isolation and Treatment: Isolate primary human T-cells from peripheral blood and pre-incubate them with the desired concentrations of the α4 integrin inhibitor.

  • Transmigration: Place the Transwell insert into a well containing a chemoattractant (e.g., SDF-1α) in the lower chamber. Add the treated T-cells to the upper chamber.

  • Incubation: Incubate the plate for several hours to allow the T-cells to migrate through the endothelial monolayer and the porous membrane into the lower chamber.

  • Quantification: Collect the cells from the lower chamber and count the number of migrated T-cells using a hemocytometer or flow cytometry.

Conclusion

This compound, as an orally active small molecule dual α4β1/α4β7 integrin antagonist, presents a distinct profile compared to the monoclonal antibodies Natalizumab and Vedolizumab, and the oral small molecule Carotegrast. While direct comparative preclinical data is sparse, the available information suggests that all four compounds are potent inhibitors of their respective targets.

  • This compound and Carotegrast offer the advantage of oral administration, which is a significant benefit for patient convenience.

  • Natalizumab , a potent dual inhibitor, has demonstrated strong clinical efficacy in MS but is associated with a risk of progressive multifocal leukoencephalopathy (PML) due to its inhibition of α4β1-mediated immune surveillance in the CNS.

  • Vedolizumab offers a gut-selective mechanism of action by specifically targeting α4β7, which is thought to reduce the risk of systemic immunosuppression and PML.

  • Carotegrast , like this compound and Natalizumab, is a dual α4β1/α4β7 inhibitor.

The choice of an α4 integrin inhibitor for therapeutic development will depend on the specific disease indication, the desired balance between efficacy and safety, and the preferred route of administration. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in this competitive field.

References

Validating Firategrast's Selectivity for α4β1 over α4β7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of firategrast's selectivity for the α4β1 integrin over the α4β7 integrin, benchmarked against other notable α4 integrin antagonists. The following sections detail the binding affinities, experimental methodologies, and underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Executive Summary

Integrin α4β1 (Very Late Antigen-4, VLA-4) and α4β7 are critical mediators of lymphocyte trafficking and have emerged as key therapeutic targets for autoimmune diseases. While α4β1 facilitates leukocyte migration to inflamed tissues in the central nervous system, α4β7 primarily directs lymphocytes to the gut. Consequently, the selectivity profile of α4 integrin antagonists is a crucial determinant of their therapeutic application and potential side effects. This guide focuses on this compound (SB-683699), an orally active small molecule antagonist of both α4β1 and α4β7 integrins.[1][2][3][4][5] Its performance is compared with natalizumab, a dual antagonist; vedolizumab, an α4β7-selective antagonist; and carotegrast (B1668454) methyl (AJM300), another dual small molecule antagonist.

Comparative Analysis of Integrin Antagonist Selectivity

The selectivity of this compound and its counterparts is evaluated based on their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values against α4β1 and α4β7 integrins. This data, summarized in the table below, is crucial for understanding the therapeutic potential and specificity of these agents.

CompoundTarget IntegrinIC50 (nM)Kd (nM)Selectivity Profile
This compound (SB-683699) α4β1 198 N/A Dual Antagonist
α4β7 N/A N/A
Carotegrast Methyl (AJM300) (Active Metabolite HCA2969) α4β15.80.32Dual Antagonist
α4β71.40.46
Natalizumab α4β1 / α4β7N/AN/ADual Antagonist
Vedolizumab α4β1Does not bindN/Aα4β7 Selective
α4β70.02-0.06 µg/mL*N/A

*IC50 for inhibition of MAdCAM-1 binding.

Signaling Pathways and Mechanism of Action

The interaction of α4 integrins with their ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7, triggers intracellular signaling cascades that are crucial for leukocyte adhesion, migration, and activation. The diagram below illustrates the general signaling pathway inhibited by α4 integrin antagonists.

cluster_extracellular Extracellular cluster_leukocyte Leukocyte Leukocyte Leukocyte a4b1 α4β1 a4b7 α4β7 Endothelial_Cell Endothelial_Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 a4b1->VCAM1 Binds Signaling Intracellular Signaling (e.g., FAK, PI3K/Akt) a4b1->Signaling Activates a4b7->MAdCAM1 Binds a4b7->Signaling Activates Adhesion_Migration Adhesion & Migration Signaling->Adhesion_Migration This compound This compound This compound->a4b1 Inhibits This compound->a4b7 Inhibits

Caption: Inhibition of α4 Integrin Signaling by this compound.

Experimental Protocols

The validation of this compound's selectivity relies on robust in vitro assays that quantify its binding affinity and functional inhibition of α4β1 and α4β7 integrins. The following are detailed methodologies for key experiments.

Cell-Free Ligand-Binding Assay

This assay directly measures the binding affinity of the antagonist to purified integrin receptors.

Protocol:

  • Plate Coating: 96-well microplates are coated with purified recombinant human α4β1 or α4β7 integrin and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

  • Competitive Binding: A fixed concentration of a biotinylated ligand (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7) is added to the wells along with serial dilutions of the test compound (this compound or comparators).

  • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

  • Detection: The wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ligand.

  • Signal Generation: After another wash, a chromogenic HRP substrate is added, and the colorimetric signal is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the antagonist.

Start Start Coat_Plate Coat Plate with Integrin Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Add_Ligand_Antagonist Add Biotinylated Ligand & Serial Dilutions of Antagonist Block_Plate->Add_Ligand_Antagonist Incubate Incubate Add_Ligand_Antagonist->Incubate Wash Wash Incubate->Wash Add_Streptavidin_HRP Add Streptavidin-HRP Wash->Add_Streptavidin_HRP Incubate_2 Incubate Add_Streptavidin_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add HRP Substrate Wash_2->Add_Substrate Measure_Signal Measure Absorbance Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Cell-Free Ligand-Binding Assay Workflow.

Cell Adhesion Assay

This assay assesses the functional ability of an antagonist to block the adhesion of cells expressing α4 integrins to their corresponding ligands.

Protocol:

  • Plate Coating: 96-well plates are coated with the integrin ligand (VCAM-1 or MAdCAM-1) or a control protein (e.g., BSA).

  • Cell Preparation: A cell line endogenously expressing high levels of α4β1 (e.g., Jurkat cells) or α4β7 (e.g., RPMI 8866 cells) is labeled with a fluorescent dye (e.g., calcein-AM).

  • Antagonist Incubation: The labeled cells are pre-incubated with various concentrations of the test compound.

  • Adhesion: The cell suspension is added to the ligand-coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of adhesion inhibition is calculated relative to the untreated control, and the IC50 value is determined.

cluster_workflow Cell Adhesion Assay Coat_Plate Coat Plate with VCAM-1 or MAdCAM-1 Add_Cells_to_Plate Add Cells to Coated Plate Coat_Plate->Add_Cells_to_Plate Label_Cells Label Cells with Fluorescent Dye Preincubate Pre-incubate Cells with Antagonist Label_Cells->Preincubate Preincubate->Add_Cells_to_Plate Incubate_Adhesion Incubate for Adhesion Add_Cells_to_Plate->Incubate_Adhesion Wash_Nonadherent Wash to Remove Non-adherent Cells Incubate_Adhesion->Wash_Nonadherent Measure_Fluorescence Measure Fluorescence of Adherent Cells Wash_Nonadherent->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Cell Adhesion Assay Workflow.

Conclusion

This compound is a dual antagonist of α4β1 and α4β7 integrins. While a precise IC50 for α4β7 is not publicly available, its inhibitory activity against α4β1 is well-documented. In comparison, carotegrast methyl (AJM300) also demonstrates dual antagonism with high potency against both integrins. Natalizumab acts as a non-selective dual antagonist, whereas vedolizumab exhibits strong selectivity for α4β7. The choice of an appropriate antagonist depends on the specific therapeutic indication, with α4β1-targeted therapies being more relevant for neurological inflammation and α4β7-selective agents for inflammatory bowel disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging integrin antagonists.

References

Firategrast: A Comparative Analysis of its Cross-reactivity with Integrin Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firategrast (SB-683699) is an orally active small-molecule antagonist of integrins, a class of cell adhesion receptors implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] Developed as a potential therapeutic for autoimmune diseases like multiple sclerosis, this compound primarily targets the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][3] These integrins are crucial for the trafficking of lymphocytes to sites of inflammation. This guide provides a comparative analysis of the cross-reactivity of this compound with other integrin subtypes, supported by available experimental data and detailed methodologies.

Comparative Analysis of this compound's Integrin Selectivity

Available data indicates that this compound is a potent and selective antagonist of the α4β1 integrin. Its inhibitory activity against other integrin subtypes is significantly lower, underscoring its targeted mechanism of action.

Integrin SubtypeLigandCell LineIC50 (nM)Reference
α4β1 (VLA-4) Soluble VCAM-1/Fc chimeraG2 acute lymphoblastic leukemia cells198[1]
α4β7 MAdCAM-1Data not publicly availableData not publicly available
Other Integrins (e.g., α1β1, α2β1, α5β1, αLβ2, αMβ2) VariousVariousData not publicly available, but reported to be selective for α4β1 and α4β7

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the binding of α4β1 and α4β7 integrins to their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This inhibition prevents the adhesion and transmigration of lymphocytes across the vascular endothelium into inflamed tissues, thereby reducing the inflammatory response.

Firategrast_Mechanism cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium cluster_outcome Outcome Leukocyte This compound This compound alpha4beta1 α4β1/α4β7 Integrin This compound->alpha4beta1 VCAM1 VCAM-1 / MAdCAM-1 alpha4beta1->VCAM1 Binding Adhesion Leukocyte Adhesion & Transmigration Endothelium Inflammation Inflammation Adhesion->Inflammation Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro cell-based adhesion assay to determine the inhibitory activity of a compound like this compound on integrin-ligand binding.

Cell-Based Adhesion Assay

Objective: To quantify the inhibition of integrin-mediated cell adhesion to its ligand by a test compound.

Materials:

  • Cells: A cell line expressing the integrin of interest (e.g., G2 acute lymphoblastic leukemia cells for α4β1).

  • Ligand: Purified recombinant ligand (e.g., soluble VCAM-1/Fc chimera).

  • Plates: 96-well microtiter plates.

  • Blocking Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).

  • Wash Buffer: PBS.

  • Detection Reagent: A suitable cell viability reagent (e.g., Calcein-AM).

  • Test Compound: this compound or other inhibitors at various concentrations.

Workflow:

Adhesion_Assay_Workflow A 1. Coat Plate: Adsorb ligand (e.g., VCAM-1) to 96-well plate. B 2. Block Plate: Incubate with blocking buffer to prevent non-specific binding. A->B C 3. Prepare Cells: Label cells with a fluorescent dye (e.g., Calcein-AM). B->C D 4. Pre-incubate: Incubate labeled cells with varying concentrations of this compound. C->D E 5. Adhesion Step: Add cell/compound mixture to the coated plate and incubate. D->E F 6. Wash: Gently wash away non-adherent cells. E->F G 7. Quantify: Measure fluorescence of adherent cells. F->G H 8. Analyze Data: Calculate IC50 values by plotting inhibition vs. compound concentration. G->H

Caption: Workflow for a cell-based adhesion assay.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the purified ligand (e.g., VCAM-1/Fc) at an optimized concentration in PBS and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS and block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Cell Preparation: Harvest the cells expressing the target integrin and label them with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in an appropriate assay buffer.

  • Compound Incubation: In a separate plate, serially dilute this compound to the desired concentrations. Add the labeled cell suspension to the wells containing the diluted compound and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Adhesion: Transfer the cell-compound mixture to the ligand-coated and blocked plate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with wash buffer to remove non-adherent cells. The number of wash steps should be optimized to maximize the signal-to-noise ratio.

  • Quantification: Add assay buffer to the wells and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent antagonist of the α4β1 integrin, with high selectivity for this target over other integrin subtypes. This selectivity is crucial for its mechanism of action in mitigating inflammation by specifically targeting leukocyte trafficking. The experimental protocols outlined provide a framework for the continued investigation and comparison of the cross-reactivity profiles of this compound and other integrin antagonists. Further studies providing a comprehensive quantitative analysis of this compound's activity against a wider panel of integrins would be beneficial for a more complete understanding of its pharmacological profile.

References

Firategrast as a Negative Control in Integrin Binding Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In the context of integrin binding studies, a negative control should ideally be a molecule that does not interact with the integrin of interest, thereby establishing a baseline for non-specific binding and ensuring the observed effects of a test compound are genuinely due to its specific interaction with the target.

This guide provides a comparative analysis of Firategrast as a potential negative control in integrin binding studies, alongside a more conventional negative control, the RGE peptide. We will explore the binding profiles of these molecules, present supporting experimental data, and provide detailed protocols for relevant assays.

Understanding this compound's Role in Integrin Binding

This compound (also known as SB-683699) is recognized as a potent and specific antagonist of α4β1 and α4β7 integrins.[1] Its primary mechanism of action involves the inhibition of the interaction between these integrins and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This targeted activity makes this compound a valuable tool for studying the roles of α4β1 and α4β7 in various physiological and pathological processes.

However, its high affinity for these specific integrins precludes its use as a negative control in studies involving them. A negative control should exhibit minimal to no binding to the target receptor. Therefore, the use of Firatearast as a negative control is only appropriate in studies focused on other integrins for which it has been demonstrated to have no significant binding affinity.

The RGE Peptide: A Standard Negative Control

A widely accepted negative control in studies of RGD-binding integrins is a peptide in which the aspartic acid (D) residue of the Arginine-Glycine-Aspartic acid (RGD) motif is replaced with glutamic acid (E), forming an RGE peptide. The RGD motif is a common recognition site for many integrins, including αvβ3, αvβ5, and α5β1. The subtle change from aspartic acid to glutamic acid is often sufficient to abolish or significantly reduce the peptide's ability to bind to these integrins.

Comparative Analysis of Binding Affinities

CompoundTarget IntegrinBinding Affinity (IC50)Reference
This compound α4β1198 nM[1]
α4β7Antagonist[1]
Other IntegrinsData not readily available
RGE Peptide RGD-binding integrins (e.g., αvβ3, α5β1)Significantly reduced or no binding compared to RGD peptide

Experimental Protocols

To assess the binding of compounds like this compound and RGE peptides to integrins, researchers can employ various in vitro assays. Below are detailed methodologies for two common experimental approaches.

Solid-Phase Competitive Integrin Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to a purified and immobilized integrin.

Materials:

  • High-binding 96-well microplate

  • Purified recombinant integrin protein (e.g., α4β1, αvβ3)

  • Biotinylated ligand (e.g., VCAM-1 for α4β1, Fibronectin for RGD-binding integrins)

  • Test compounds (this compound, RGE peptide, RGD peptide)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified integrin protein overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the test compounds (this compound, RGE peptide) and a fixed concentration of the biotinylated ligand to the wells. Include wells with only the biotinylated ligand (positive control) and wells with no ligand (blank). Incubate for 2-3 hours at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate again and add TMB substrate. Allow the color to develop in the dark.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of ligand binding for each concentration of the test compound and determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of a test compound to inhibit the adhesion of cells expressing a specific integrin to a plate coated with the corresponding ligand.

Materials:

  • Cell line expressing the integrin of interest (e.g., Jurkat cells for α4β1)

  • 96-well tissue culture plate

  • Ligand for coating (e.g., VCAM-1)

  • Test compounds (this compound, RGE peptide)

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., serum-free media)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the ligand (e.g., VCAM-1) overnight at 4°C.

  • Cell Labeling: Label the cells with a fluorescent dye according to the manufacturer's protocol.

  • Inhibition: Pre-incubate the labeled cells with serial dilutions of the test compounds for 30-60 minutes.

  • Adhesion: Add the cell-compound mixture to the ligand-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of cell adhesion for each concentration of the test compound and determine the IC50 value.

Visualizing Experimental Concepts

To further clarify the concepts discussed, the following diagrams illustrate the logic of using a negative control and a typical experimental workflow.

Negative_Control_Logic cluster_experiment Integrin Binding Assay cluster_outcomes Expected Outcomes Integrin Integrin Receptor Ligand Known Ligand Integrin->Ligand Binding Test_Compound Test Compound (e.g., Potential Inhibitor) Test_Compound->Integrin Potential Inhibition Outcome_Test Reduced Ligand Binding (Indicates Inhibition) Negative_Control Negative Control (e.g., this compound for non-α4 integrins, RGE peptide) Negative_Control->Integrin No Binding (Expected) Outcome_Negative No Change in Ligand Binding (Establishes Baseline) Positive_Control Positive Control (e.g., Known Inhibitor, RGD peptide) Positive_Control->Integrin Inhibition (Expected) Outcome_Positive Significant Reduction in Ligand Binding (Validates Assay)

Figure 1. Logical relationship of controls in an integrin binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Coat Plate with Integrin Ligand P2 Block Non-Specific Binding Sites P1->P2 A1 Add Test Compounds & Cells/Biotinylated Ligand to Plate P2->A1 P3 Prepare Serial Dilutions of Test Compounds P3->A1 P4 Label Cells (for Cell Adhesion Assay) P4->A1 A2 Incubate to Allow Binding/Adhesion A1->A2 A3 Wash to Remove Unbound Components A2->A3 D1 Add Detection Reagent (e.g., Streptavidin-HRP or Read Fluorescence) A3->D1 D2 Measure Signal (Absorbance/Fluorescence) D1->D2 D3 Calculate % Inhibition and Determine IC50 D2->D3

References

Reproducibility of Firategrast's Effects on Cytokine Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated effects of firategrast, an orally active α4β1/α4β7 integrin antagonist, on cytokine production, benchmarked against other prominent multiple sclerosis (MS) therapies. While direct and extensive data on this compound's specific impact on cytokine profiles is limited in publicly available literature, its mechanism of action, shared with other integrin antagonists, allows for informed inferences. This document synthesizes available data on related compounds and presents it alongside information on alternative MS treatments to offer a comprehensive overview for research and development purposes.

Introduction to this compound and its Mechanism of Action

This compound (SB-683699) is an experimental drug designed as a selective antagonist of α4β1 (VLA-4) and α4β7 integrins.[1] These integrins are crucial for the trafficking of lymphocytes into the central nervous system (CNS), a key pathological process in multiple sclerosis.[2][3] By blocking these integrins, this compound is expected to reduce the infiltration of inflammatory immune cells into the brain and spinal cord.[1] This mechanism is shared by the approved monoclonal antibody natalizumab, which also targets the α4 subunit of integrins.[4] The primary therapeutic effect is anticipated to be a reduction in the neuroinflammation that drives demyelination and axonal damage in MS.

Comparative Effects on Cytokine Production

The following table summarizes the known or anticipated effects of this compound and other disease-modifying therapies for MS on the production of key pro-inflammatory and anti-inflammatory cytokines. The effects of this compound are largely inferred from the mechanism of action of α4 integrin antagonists like natalizumab and vedolizumab.

DrugMechanism of ActionPro-Inflammatory CytokinesAnti-Inflammatory Cytokines
This compound (inferred) α4β1/α4β7 integrin antagonistExpected to indirectly reduce pro-inflammatory cytokine levels in the CNS by limiting immune cell infiltration.Limited direct evidence.
Natalizumab α4 integrin antagonistReduces pro-inflammatory cytokine production within the CNS by preventing leukocyte entry.Limited direct effect on systemic cytokine profiles.
Vedolizumab α4β7 integrin antagonistIn inflammatory bowel disease, shown to impair signaling cascades associated with granulocyte and agranulocyte migration. Responders show inhibition of TNF-dependent pathways. A decrease in IL-6 and IL-8 has been associated with positive outcomes.Limited direct evidence on systemic anti-inflammatory cytokine induction.
Fingolimod Sphingosine-1-phosphate (S1P) receptor modulatorInhibits the expression of Th1 and Th17 cytokines. Some studies show an increase in serum levels of IL-6 and IL-17A in cultured monocytes.Enhances regulatory T-cell differentiation and may increase the production of anti-inflammatory cytokines like IL-10.
Dimethyl Fumarate (DMF) Nrf2 pathway activator and NF-κB inhibitorDecreases the production of pro-inflammatory cytokines such as IFN-γ, GM-CSF, and TNFα.Increases the ratio of anti- to pro-inflammatory cytokines and promotes a shift from a Th1 to a Th2 phenotype.
Glatiramer Acetate Random polymer of four amino acidsInhibits the secretion of Th1 inflammatory cytokines like IL-2 and IFN-γ.Induces the secretion of anti-inflammatory Th2/3 cytokines, including IL-4, IL-5, IL-10, and TGF-β.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

firategrast_pathway cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System Leukocyte Leukocyte a4b1_Integrin α4β1 Integrin Leukocyte->a4b1_Integrin expresses Endothelial_Cell Endothelial Cell VCAM1 VCAM-1 Endothelial_Cell->VCAM1 expresses Inflammation Neuroinflammation & Cytokine Release VCAM1->Inflammation facilitates leukocyte transmigration leading to This compound This compound This compound->a4b1_Integrin blocks a4b1_Integrin->VCAM1 binds to

Caption: this compound's mechanism of action.

cytokine_workflow Sample_Collection 1. Sample Collection (Blood, CSF) Sample_Processing 2. Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Storage 3. Storage (-80°C) Sample_Processing->Storage Multiplex_Assay 4. Multiplex Immunoassay (e.g., Luminex) Storage->Multiplex_Assay Data_Acquisition 5. Data Acquisition (Flow Cytometry-based Reader) Multiplex_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Standard Curve Fitting, Quantification) Data_Acquisition->Data_Analysis Results 7. Results (Cytokine Concentrations) Data_Analysis->Results

Caption: Experimental workflow for cytokine analysis.

Experimental Protocols

Reproducible assessment of a drug's effect on cytokine production is contingent on standardized and well-validated experimental protocols. Below is a generalized methodology for the quantification of cytokines in biological samples, based on common practices in clinical and preclinical research.

Objective: To measure the concentration of multiple cytokines in serum, plasma, or cerebrospinal fluid (CSF) following treatment with an immunomodulatory agent.

Materials:

  • Blood collection tubes (e.g., Sodium Heparin for plasma, SST for serum).

  • Low protein absorption tubes for CSF collection.

  • Centrifuge.

  • -80°C freezer.

  • Multiplex immunoassay kit (e.g., Luminex-based, Meso Scale Discovery) for a panel of human cytokines.

  • Multiplex assay reader system.

  • Data analysis software.

Procedure:

  • Sample Collection:

    • Blood: Collect venous blood into appropriate tubes. For serum, allow the blood to clot for at least 30 minutes before centrifugation. For plasma, gently invert the tubes containing anticoagulant several times. Process samples as soon as possible after collection.

    • CSF: Collect CSF via lumbar puncture into low protein absorption tubes and place on ice immediately.

  • Sample Processing:

    • Serum/Plasma: Centrifuge blood samples (e.g., at 1,000 x g for 10 minutes). Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.

    • CSF: Centrifuge CSF samples (e.g., at 4,000 x g for 10 minutes at 4°C) to remove any cellular debris.

    • Aliquot the processed samples into cryovials to avoid repeated freeze-thaw cycles.

  • Sample Storage:

    • Store aliquoted samples at -80°C until analysis. Cytokines are generally stable for up to 2 years at this temperature, although long-term storage can lead to degradation of some analytes.

  • Multiplex Immunoassay:

    • On the day of the assay, thaw samples on ice.

    • Perform the multiplex immunoassay according to the manufacturer's protocol. This typically involves:

      • Preparation of a standard curve using recombinant cytokines provided in the kit.

      • Incubation of samples and standards with antibody-coupled magnetic beads.

      • Washing steps to remove unbound material.

      • Incubation with a detection antibody cocktail.

      • Addition of a reporter molecule (e.g., streptavidin-phycoerythrin).

      • Resuspension of beads in assay buffer.

  • Data Acquisition:

    • Acquire data using a multiplex reader system (e.g., Luminex 200). The instrument will differentiate the beads by their fluorescent signature and quantify the reporter signal for each bead, which is proportional to the amount of bound cytokine.

  • Data Analysis:

    • Use a suitable software to generate a standard curve for each cytokine using a five-parameter logistic regression model.

    • Calculate the concentration of each cytokine in the unknown samples by interpolating their median fluorescence intensity values from the corresponding standard curve.

    • Account for any sample dilutions in the final concentration calculation.

Validation and Quality Control: For clinical trials, it is crucial to validate the multiplex immunoassay for the specific sample type being tested. This includes assessing parameters such as precision, linearity, and recovery. Including an internal control sample in each assay run can help monitor longitudinal assay performance.

Conclusion

While direct experimental data on the reproducible effects of this compound on cytokine production remains to be fully elucidated in published literature, its mechanism as an α4β1/α4β7 integrin antagonist provides a strong basis for inferring its immunomodulatory effects. By preventing the migration of leukocytes into the CNS, this compound is expected to indirectly reduce the local production of pro-inflammatory cytokines, a mechanism shared with natalizumab. A comprehensive understanding of this compound's impact on the cytokine network will require dedicated studies employing standardized and validated multiplex immunoassay protocols as outlined in this guide. Comparative analysis with other MS therapies highlights the diverse strategies for modulating the immune response in this complex autoimmune disease.

References

Head-to-Head Comparison: Firategrast vs. Vedolizumab in Integrin Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Firategrast and vedolizumab, two antagonists of integrin-mediated cell adhesion. While both molecules target inflammation by inhibiting lymphocyte trafficking, they exhibit distinct selectivity profiles and have undergone different clinical development pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of integrin-targeted therapies.

Executive Summary

Vedolizumab is a gut-selective humanized monoclonal antibody that specifically targets the α4β7 integrin, approved for the treatment of ulcerative colitis and Crohn's disease.[1][2][3] In contrast, this compound is an orally active small molecule dual antagonist of both α4β1 and α4β7 integrins.[4][5] Its clinical development was primarily focused on multiple sclerosis and was ultimately discontinued (B1498344) for inflammatory bowel diseases. This guide will delve into their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols for assays relevant to their evaluation.

Mechanism of Action

Both this compound and vedolizumab function by blocking the interaction between integrins on the surface of lymphocytes and their corresponding cell adhesion molecules (CAMs) on endothelial cells. This inhibition prevents the migration of inflammatory immune cells from the bloodstream into tissues.

Vedolizumab exhibits a gut-selective mechanism of action by specifically binding to the α4β7 integrin. This integrin pairs with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of the gastrointestinal tract. By blocking the α4β7-MAdCAM-1 interaction, vedolizumab selectively reduces lymphocyte trafficking to the gut, minimizing systemic immunosuppressive effects. It does not bind to the α4β1 integrin, which is crucial for immune surveillance in the central nervous system.

This compound , as a dual antagonist, inhibits both α4β7 and α4β1 integrins. The α4β1 integrin (also known as Very Late Antigen-4, VLA-4) binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various tissues, including the central nervous system. This broader activity profile was explored for its potential in treating multiple sclerosis by reducing lymphocyte infiltration into the brain and spinal cord.

Signaling Pathway of Integrin-Mediated Lymphocyte Extravasation

G Integrin-Mediated Lymphocyte Extravasation cluster_1 Endothelial Cell cluster_2 Extravascular Tissue cluster_3 Integrin Activation Lymphocyte Lymphocyte Endothelium Endothelial Cell Lymphocyte->Endothelium Tethering & Rolling (Selectins) Inflamed_Tissue Inflamed Tissue Chemokines Chemokines Chemokine_Receptor Chemokine Receptor Chemokines->Chemokine_Receptor Binding Integrin_Low α4β1 / α4β7 (Low Affinity) Chemokine_Receptor->Integrin_Low Integrin_High α4β1 / α4β7 (High Affinity) Integrin_Low->Integrin_High Conformational Change VCAM1_MAdCAM1 VCAM-1 / MAdCAM-1 Integrin_High->VCAM1_MAdCAM1 Firm Adhesion Diapedesis Diapedesis VCAM1_MAdCAM1->Diapedesis Diapedesis->Inflamed_Tissue

Caption: A diagram illustrating the general mechanism of lymphocyte trafficking from blood vessels into inflamed tissues, a process targeted by both this compound and vedolizumab.

Comparative Data

Direct head-to-head clinical trial data for this compound and vedolizumab in the same indication is unavailable due to the discontinuation of this compound's development for inflammatory bowel diseases. The following tables summarize available data from their respective clinical programs.

Table 1: Drug Characteristics
FeatureThis compoundVedolizumab
Drug Class Small MoleculeHumanized Monoclonal Antibody (IgG1)
Target(s) α4β1 and α4β7 integrinsα4β7 integrin
Selectivity Dual antagonistGut-selective
Administration OralIntravenous infusion
Primary Indication(s) Studied Multiple SclerosisUlcerative Colitis, Crohn's Disease
Development Status Discontinued for IBD and MSApproved and marketed
Table 2: Preclinical Efficacy
AssayThis compoundVedolizumab
IC50 for α4β1 (VLA-4) antagonism 198 nM (inhibiting sVCAM-1 binding)Not applicable (does not bind α4β1)
Inhibition of α4β7-MAdCAM-1 interaction Data not readily availablePotent inhibition demonstrated
Effect on Lymphocyte Adhesion Significantly reduces chronic lymphocytic leukemia (CLL) cell adhesion (0.1-10 µM)Blocks adhesion of memory T-cells to MAdCAM-1
Table 3: Clinical Pharmacodynamics
ParameterThis compound (in Multiple Sclerosis Trials)Vedolizumab (in IBD Trials)
Receptor Occupancy Dose-dependent increases in peripheral lymphocyte counts, suggesting target engagementSaturation of α4β7 receptors on circulating lymphocytes observed at therapeutic doses
Effect on Lymphocyte Trafficking Reduced trafficking of lymphocytes into the CNSPrevents migration of memory T-lymphocytes into inflamed gastrointestinal tissue
Table 4: Clinical Efficacy and Safety Overview
IndicationThis compound (Phase 2 in MS)Vedolizumab (Phase 3 in UC/CD)
Primary Efficacy Endpoint 49% reduction in new gadolinium-enhancing lesions at highest dose vs. placeboSignificantly higher rates of clinical remission and mucosal healing vs. placebo
Key Safety Findings Generally well-tolerated; increased rate of urinary tract infections at high doses. No cases of progressive multifocal leukoencephalopathy (PML) reported in the trial.Favorable safety profile. No increased risk of systemic infections. Nasopharyngitis, headache, and arthralgia are common adverse events.

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of an antagonist to inhibit the binding of lymphocytes to endothelial cell adhesion molecules.

Objective: To measure the inhibition of α4β1-VCAM-1 and/or α4β7-MAdCAM-1 mediated cell adhesion.

Methodology:

  • Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or MAdCAM-1 and incubated overnight.

  • Cell Preparation: A lymphocyte cell line expressing the target integrin(s) (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).

  • Inhibition: Labeled cells are pre-incubated with varying concentrations of the test antagonist (this compound or vedolizumab) or a control vehicle.

  • Adhesion: The pre-treated cells are added to the coated wells and allowed to adhere for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control.

Experimental Workflow: Cell Adhesion Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Coat plate with VCAM-1/MAdCAM-1 D Add treated cells to coated plate A->D B Label lymphocytes with fluorescent dye C Pre-incubate labeled lymphocytes with This compound/Vedolizumab B->C C->D E Incubate to allow adhesion D->E F Wash to remove non-adherent cells E->F G Measure fluorescence of adherent cells F->G H Calculate percent inhibition G->H G Total Total Receptor MFI (Non-competing Ab) Occupied Occupied Receptors Total->Occupied Percent_RO % Receptor Occupancy Total->Percent_RO / Free Free Receptor MFI (Competing Ab) Free->Occupied - Occupied->Percent_RO

References

Validating the In Vivo Anti-inflammatory Effects of Firategrast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of Firategrast (SB-683699), a dual α4β1 and α4β7 integrin antagonist. It is designed to offer an objective comparison with other therapeutic alternatives that target similar inflammatory pathways, supported by available preclinical experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies, and provides visual diagrams of signaling pathways and experimental workflows to facilitate understanding and further research.

Introduction to this compound and a4-Integrin Antagonism

This compound is an orally active small molecule that functions as a specific antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are cell adhesion molecules crucial for the trafficking of lymphocytes and other leukocytes from the bloodstream into inflamed tissues. By blocking these integrins, this compound effectively reduces the infiltration of immune cells into the central nervous system (CNS) and other sites of inflammation, thereby mitigating the inflammatory response.[1] While primarily investigated for multiple sclerosis (MS), its mechanism of action holds therapeutic potential for a range of inflammatory conditions. Development for indications such as asthma, Crohn's disease, and rheumatoid arthritis has been discontinued (B1498344).

Comparative Analysis of this compound and Alternatives

Performance Comparison
FeatureThis compound (SB-683699)Natalizumab (Tysabri®)Vedolizumab (Entyvio®)
Target(s) α4β1 and α4β7 integrinsα4-subunit of α4β1 and α4β7 integrinsα4β7 integrin
Modality Small moleculeMonoclonal antibodyMonoclonal antibody
Administration OralIntravenous infusionIntravenous infusion
Key Indication(s) Multiple Sclerosis (development discontinued)Multiple Sclerosis, Crohn's DiseaseUlcerative Colitis, Crohn's Disease
Preclinical Evidence Limited publicly available data. Studied in a mouse model of chronic lymphocytic leukemia.[1]Extensive preclinical data in EAE models demonstrating reduced leukocyte infiltration into the CNS.[2]Preclinical studies in non-human primate models of colitis showed reduced inflammation.

In Vivo Experimental Data: this compound

While comprehensive preclinical data for this compound in various inflammatory models is limited, one study in a mouse model of chronic lymphocytic leukemia (CLL) provides some in vivo evidence of its activity.

Efficacy of this compound in a Xenograft Mouse Model of Chronic Lymphocytic Leukemia
Animal ModelTreatment ProtocolKey FindingsReference
Female Wild-type C57BL/6J mice (8-12 weeks) with primary TCL1-tg splenocytesThis compound (30 mg/kg/day) administered in drinking water, starting 2 or 7 days post-transplantation for 21 days.Overall reduction of leukemic cells in the spleen, accompanied by a significant reduction in spleen weight.[1]

Experimental Protocols

Xenograft Mouse Model of Chronic Lymphocytic Leukemia

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of CLL.

Animal Model:

  • Female Wild-type C57BL/6J mice, aged 8-12 weeks.

  • Primary TCL1-tg splenocytes were used to induce a CLL-like disease.

Treatment:

  • Test Article: this compound (SB-683699)

  • Dose: 30 mg/kg/day

  • Route of Administration: Oral, in drinking water.

  • Dosing Schedule: Daily administration for 21 days, with treatment initiation at either 2 or 7 days post-transplantation of splenocytes.

Outcome Measures:

  • Quantification of leukemic cells in the spleen.

  • Measurement of spleen weight at the end of the study.

Results:

  • The study reported a notable reduction in the overall number of leukemic cells within the spleen of mice treated with this compound.

  • A statistically significant decrease in spleen weight was also observed in the treatment group compared to controls.

Signaling Pathways and Experimental Workflow

Mechanism of Action: a4-Integrin Antagonism

The anti-inflammatory effect of this compound is mediated by its antagonism of α4β1 and α4β7 integrins on the surface of leukocytes. This action disrupts the interaction between these integrins and their ligands, VCAM-1 (for α4β1) and MAdCAM-1 (for α4β7), which are expressed on endothelial cells in inflamed tissues. This blockage prevents the adhesion and subsequent transmigration of leukocytes across the endothelium.

This compound Signaling Pathway Mechanism of Action of this compound cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell This compound This compound a4b1_Integrin α4β1 Integrin This compound->a4b1_Integrin blocks a4b7_Integrin α4β7 Integrin This compound->a4b7_Integrin blocks VCAM1 VCAM-1 a4b1_Integrin->VCAM1 binds MAdCAM1 MAdCAM-1 a4b7_Integrin->MAdCAM1 binds Leukocyte_Adhesion Leukocyte Adhesion & Transmigration VCAM1->Leukocyte_Adhesion MAdCAM1->Leukocyte_Adhesion

Mechanism of this compound Action
Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the general workflow for an in vivo study to evaluate the anti-inflammatory effects of a compound like this compound in an animal model of inflammation.

Experimental Workflow General In Vivo Experimental Workflow Animal_Model 1. Animal Model Induction (e.g., EAE, CIA, DSS Colitis) Group_Allocation 2. Group Allocation (Vehicle, this compound, Comparator) Animal_Model->Group_Allocation Treatment 3. Treatment Administration (Oral Gavage, Medicated Diet) Group_Allocation->Treatment Monitoring 4. Clinical Monitoring (Disease Score, Body Weight) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Histopathology, Cytokine Profiling, Immune Cell Infiltration) Monitoring->Endpoint Data_Analysis 6. Data Analysis & Interpretation Endpoint->Data_Analysis

In Vivo Efficacy Study Workflow

Conclusion

This compound, as an orally available dual α4β1/α4β7 integrin antagonist, represents a therapeutic strategy for inflammatory diseases by inhibiting leukocyte trafficking. While its clinical development has been discontinued for several indications, its mechanism of action remains a validated and important target for anti-inflammatory drug discovery. The limited availability of public preclinical data for this compound underscores the challenges in performing a direct comparative analysis with other approved drugs in this class. Further research and data transparency would be invaluable for the scientific community to fully assess the therapeutic potential of small molecule integrin antagonists.

References

Comparative Analysis of Firategrast and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Firategrast and its analogs as antagonists of α4β1 and α4β7 integrins. This document synthesizes experimental data on binding affinity, in vivo efficacy, and pharmacokinetic profiles to offer an objective comparison of these compounds.

This compound (SB-683699) is an orally active, small-molecule antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are crucial for the trafficking of lymphocytes into the central nervous system and gut, making them key therapeutic targets for inflammatory and autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).[2] This guide evaluates this compound alongside its structural and functional analogs, providing a comparative landscape for research and development.

Performance and Experimental Data

The following sections present a comparative overview of this compound and its analogs, focusing on their binding affinity to α4β1 and α4β7 integrins, their efficacy in preclinical and clinical models, and their pharmacokinetic properties.

Binding Affinity

The binding affinity of this compound and its analogs to α4β1 and α4β7 integrins is a critical determinant of their potency. The available data, presented in the table below, demonstrates that these compounds exhibit potent inhibition of integrin-ligand interactions.

CompoundTargetAssay TypeValueReference
This compound α4β1IC50198 nM[3]
α4β7-Data not available
Carotegrast (B1668454) (HCA2969) *α4β1IC505.8 nM[4][5]
α4β1Kd0.32 nM
α4β7IC501.4 nM
α4β7Kd0.46 nM
TR-14035 α4β1IC5087 nM
α4β7IC507 nM
Zaurategrast (CT7758) **α4β1/α4β7-Antagonist

*Carotegrast (HCA2969) is the active metabolite of the prodrug Carotegrast methyl. **Zaurategrast ethyl ester is a prodrug of Zaurategrast (CT7758). Specific IC50 or Kd values were not identified in the search results.

In Vivo Efficacy

The in vivo efficacy of this compound and its analogs has been evaluated in various models of autoimmune diseases. The table below summarizes key findings.

CompoundDisease ModelKey FindingsReference
This compound Relapsing Remitting Multiple Sclerosis (Phase 2 Clinical Trial)49% reduction in new gadolinium-enhancing brain lesions at the highest dose (900 mg for women, 1200 mg for men, twice daily).
Carotegrast methyl Mouse Model of ColitisPrevented the development of colitis.
TR-14035 Rat Model of Allergic AsthmaSuppressed airway hyper-responsiveness and inflammation.
Pharmacokinetic Profiles

The pharmacokinetic properties of these small-molecule antagonists are crucial for their clinical utility, particularly their oral bioavailability and half-life.

CompoundParameterSpeciesValueReference
This compound Half-lifeHumans2.5-4.5 hours
Bioavailability-Orally active
Carotegrast methyl BioavailabilityHumansFood reduces systemic exposure of the active metabolite, carotegrast, by 5-29%.
TR-14035 BioavailabilityRat17%
BioavailabilityDog13%
Half-life (i.v.)Rat0.28 hours
Half-life (i.v.)Dog0.81 hours
Zaurategrast ethyl ester Bioavailability-Prodrug designed for oral administration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.

Integrin-Ligand Binding Assay (Cell-Based Adhesion Assay)

This protocol describes a general method for assessing the ability of a compound to inhibit the binding of cells expressing α4 integrins to their ligands, such as VCAM-1.

  • Cell Culture : Jurkat cells, a human T-cell line that endogenously expresses α4β1 integrin, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Plate Coating : 96-well microplates are coated with recombinant human VCAM-1/Fc chimera overnight at 4°C. The plates are then washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific binding.

  • Cell Labeling : Jurkat cells are labeled with a fluorescent dye, such as Calcein-AM, for 30 minutes at 37°C. The cells are then washed and resuspended in assay buffer (e.g., HBSS with 1% BSA).

  • Inhibition Assay : The test compound (e.g., this compound or an analog) is serially diluted and pre-incubated with the labeled Jurkat cells for 30 minutes at 37°C.

  • Adhesion : The cell-compound mixture is then added to the VCAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing : Non-adherent cells are removed by gentle washing with the assay buffer.

  • Quantification : The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the specific cell adhesion.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. This protocol outlines a general procedure for evaluating the efficacy of α4 integrin antagonists in this model.

  • Induction of EAE : EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the immune response.

  • Treatment : The test compound is administered to the mice, typically starting from the day of immunization or at the onset of clinical signs. The route of administration (e.g., oral gavage) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

  • Histopathology : At the end of the study, the spinal cords and brains of the mice are collected for histological analysis to assess the extent of inflammation and demyelination.

  • Data Analysis : The efficacy of the compound is evaluated by comparing the clinical scores, disease incidence, and histopathological findings between the treated and vehicle control groups.

Pharmacokinetic Study

This protocol provides a general framework for determining the pharmacokinetic profile of a test compound in an animal model.

  • Animal Model : Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Dosing : The test compound is administered to the rats via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling : Blood samples are collected from the rats at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation : Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis : The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental processes, the following diagrams are provided.

α4β1/α4β7 Integrin Signaling Pathway

This diagram illustrates the signaling pathway initiated by the binding of α4β1 and α4β7 integrins to their respective ligands and the point of intervention for this compound and its analogs.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 alpha4beta1 α4β1 Integrin VCAM1->alpha4beta1 MAdCAM1 MAdCAM-1 alpha4beta7 α4β7 Integrin MAdCAM1->alpha4beta7 FAK FAK alpha4beta1->FAK ILK ILK alpha4beta1->ILK alpha4beta7->FAK alpha4beta7->ILK Src Src FAK->Src Actin Actin Cytoskeleton (Cell Adhesion, Migration) ILK->Actin Src->Actin This compound This compound & Analogs This compound->alpha4beta1 This compound->alpha4beta7

Caption: α4β1/α4β7 Integrin Signaling and Inhibition.

General Experimental Workflow for Compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of α4β1/α4β7 integrin antagonists.

G cluster_workflow Preclinical Evaluation Workflow start Compound Synthesis and Characterization binding_assay In Vitro Binding Assay (IC50/Kd Determination) start->binding_assay cell_adhesion Cell Adhesion Assay binding_assay->cell_adhesion pk_study Pharmacokinetic Studies (Animal Models) cell_adhesion->pk_study efficacy_study In Vivo Efficacy Studies (e.g., EAE, Colitis Models) pk_study->efficacy_study toxicology Toxicology Studies efficacy_study->toxicology lead_optimization Lead Optimization toxicology->lead_optimization candidate_selection Candidate Selection for Clinical Development toxicology->candidate_selection lead_optimization->binding_assay

Caption: Workflow for Preclinical Drug Evaluation.

References

Western Blot Analysis: Confirming the Downstream Effects of Firategrast in Comparison to Alternative Multiple Sclerosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Firategrast and its downstream signaling effects, benchmarked against other prominent multiple sclerosis (MS) therapies. This guide delves into the expected molecular pathways affected by this compound and offers detailed protocols for Western blot analysis to verify these effects.

This compound is an orally active antagonist of α4β1 and α4β7 integrins, which play a crucial role in the migration of lymphocytes into the central nervous system (CNS)[1]. By blocking these integrins, this compound is designed to reduce the inflammatory cascades that drive the pathology of diseases like multiple sclerosis. To confirm the efficacy of this compound at a molecular level, it is essential to analyze its impact on downstream signaling pathways. Western blot analysis is a powerful technique to quantify changes in protein expression and phosphorylation status, providing direct evidence of a drug's mechanism of action.

This guide outlines the expected downstream effects of this compound and compares them with three alternative MS treatments: Natalizumab, Fingolimod (B1672674), and Ocrelizumab. While direct Western blot data for this compound is not extensively available in public literature, the known mechanism of integrin antagonism allows for a strong hypothesis of its effects on key signaling nodes such as Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and the Extracellular signal-regulated kinase (ERK).

Comparison of Downstream Signaling Pathways

The following table summarizes the primary mechanisms of action and the known or expected downstream effects of this compound and its alternatives on key signaling proteins. The effects of this compound are inferred from its mechanism as an α4-integrin antagonist and data from Natalizumab, which has a similar target.

DrugTargetDownstream Effect on FAK PhosphorylationDownstream Effect on Akt PhosphorylationDownstream Effect on ERK Phosphorylation
This compound α4β1/α4β7 IntegrinsExpected DecreaseExpected DecreaseExpected Decrease
Natalizumab α4-IntegrinLikely DecreaseAssociated with Akt signaling variants[2]Increased[3][4]
Fingolimod Sphingosine-1-Phosphate (S1P) ReceptorsNot directly reportedDecreased[5]Increased
Ocrelizumab CD20 on B-cellsNot directly reportedNot directly reportedNot directly reported

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and the experimental process, the following diagrams are provided.

start Cell Culture and Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pFAK, anti-pAkt, anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

References

Safety Operating Guide

Proper Disposal of Firategrast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of investigational compounds like Firategrast is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound in a research setting.

Core Principle: Regulatory Compliance and Safety

All disposal procedures for this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste. As an investigational drug, the first and most critical step is to determine whether this compound is classified as a hazardous waste.[1][2][3]

Step 1: Hazardous Waste Determination

The responsibility for determining if a waste is hazardous lies with the generator—in this case, the research facility.[2] This determination must be made by consulting the Safety Data Sheet (SDS) provided by the supplier of this compound and conferring with your institution's Environmental Health and Safety (EHS) department.

A waste is considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: A liquid that can corrode steel or has a high or low pH.[4]

  • Reactivity: Is unstable and may undergo violent change.

  • Toxicity: Is harmful or fatal when ingested or absorbed.

Additionally, a waste can be classified as hazardous if it is specifically "listed" by the EPA. The SDS for this compound should provide information on its physical and chemical properties, which will be essential for this classification.

Step 2: Segregation and Labeling of Waste

Proper segregation and labeling of waste streams are fundamental to safe laboratory practice.

  • If this compound is determined to be a RCRA hazardous waste: It must be collected in a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the specific name of the compound (this compound).

  • If this compound is determined to be non-hazardous: It should still be managed as a pharmaceutical waste and segregated from general trash. It is best practice to collect it in a container labeled "Non-Hazardous Pharmaceutical Waste for Incineration."

Step 3: Collection and Storage of this compound Waste

All containers for this compound waste, whether hazardous or non-hazardous, should be:

  • Compatible with the chemical.

  • Kept securely closed except when adding waste.

  • Stored in a designated satellite accumulation area within or near the laboratory.

Step 4: Disposal Procedures

The recommended method for the final disposal of both hazardous and non-hazardous pharmaceutical waste is incineration at a licensed facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Hazardous this compound Waste: Disposal must be managed through your institution's hazardous waste program, which will arrange for pickup and transport by a licensed hazardous waste contractor for incineration.

  • Non-Hazardous this compound Waste: While not federally regulated as hazardous, many states and institutions require the incineration of non-hazardous pharmaceutical waste to prevent environmental contamination. Co-mingling with infectious waste should be avoided. Your EHS department will provide guidance on the appropriate waste stream and pickup procedures.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. The introduction of pharmaceuticals into wastewater systems poses a significant environmental risk.

Logical Workflow for this compound Disposal

FirategrastDisposal start Unused/Waste This compound Generated sds_ehs Consult SDS and EHS Department start->sds_ehs hazardous_determination Hazardous Waste Determination sds_ehs->hazardous_determination hazardous_waste Segregate and Label as RCRA Hazardous Waste hazardous_determination->hazardous_waste Yes non_hazardous_waste Segregate and Label as Non-Hazardous Pharmaceutical Waste hazardous_determination->non_hazardous_waste No hazardous_disposal Dispose via Institutional Hazardous Waste Program (Incineration) hazardous_waste->hazardous_disposal non_hazardous_disposal Dispose via Institutional Pharmaceutical Waste Stream (Incineration) non_hazardous_waste->non_hazardous_disposal end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Data Summary: RCRA Hazardous Waste Characteristics

CharacteristicRegulatory ThresholdEPA Waste Code
Ignitability Liquid with flash point < 60°C (140°F)D001
Corrosivity Aqueous with pH ≤ 2 or ≥ 12.5D002
Reactivity Unstable, reacts violently, or generates toxic gasesD003
Toxicity Exceeds concentration limits for specific contaminantsD004 - D043
Data sourced from the U.S. Environmental Protection Agency (EPA).

Key Experimental Protocols Cited

The procedures outlined in this document are based on established best practices for the management of investigational drug waste in a laboratory setting. Specific experimental protocols for the hazardous waste characterization of this compound, such as the Toxicity Characteristic Leaching Procedure (TCLP) if required, should be conducted by a certified laboratory in consultation with your EHS department.

References

Essential Safety and Logistical Information for Handling Firategrast

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Firategrast is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling and storage, and procedures for disposal and emergency situations.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesGoggles should be worn when there is a risk of splashing.
Body Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory NIOSH-approved respiratorA respirator may be required when handling the powder outside of a certified chemical fume hood or in case of a significant spill. The type of respirator and cartridge should be selected based on the potential for airborne exposure.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling
  • Engineering Controls: Handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.

  • Procedural Controls: Avoid the generation of dust. Weigh the compound in a fume hood or a ventilated balance enclosure. Prepare solutions in a well-ventilated area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]

Storage
Storage ConditionTemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container in a dry and well-ventilated place.[3]
In Solvent (e.g., DMSO) -80°C1 yearPrepare fresh solutions and use them promptly. Avoid repeated freeze-thaw cycles.[3][4]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all disposable labware, contaminated gloves, and other solid materials in a designated, sealed container for hazardous waste.

  • Liquid Waste: Collect unused solutions and solvent rinses in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.

  • Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Clean: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Store_Remaining Store Remaining Compound Perform_Experiment->Store_Remaining Dispose_Waste Dispose of Waste Decontaminate_Workspace->Dispose_Waste

Caption: Standard workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Firategrast
Reactant of Route 2
Firategrast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。